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Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural elucidation of conformationally locked cyclohexane derivatives is a cornerstone of modern stereochemistry and pharmaceutical design. cis-4-tert-Butyl-1-methylcyclohexylamine is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of conformationally locked cyclohexane derivatives is a cornerstone of modern stereochemistry and pharmaceutical design. cis-4-tert-Butyl-1-methylcyclohexylamine is a highly specialized aliphatic amine where the bulky tert-butyl group dictates the entire ring's conformational fate. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, Single-Crystal X-ray Diffraction (SCXRD) data collection, and structural refinement of its hydrochloride salt. Designed for researchers and crystallographers, this guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity.

Stereochemical Logic & Conformational Anchoring

Before initiating crystallographic workflows, it is critical to understand the thermodynamic forces governing the target molecule.

As established in [1], the tert-butyl group acts as an immovable conformational anchor. With an A-value of ~4.8 kcal/mol, it strictly occupies the equatorial position to avoid catastrophic 1,3-diaxial steric clashes.

  • The cis Geometry: In a 1,4-disubstituted cyclohexane, if the C4 tert-butyl group is equatorial (e.g., pointing "down"), the cis substituent at C1 must also point "down". At the C1 position, the "down" vector is strictly axial .

  • Causality of Salt Formation: The resulting axial amine (-NH₂) is sterically hindered. Converting the free base to a hydrochloride salt (-NH₃⁺Cl⁻) serves a dual purpose. First, it prevents the absorption of atmospheric CO₂ and oxidation, yielding a highly crystalline, bench-stable solid. Second, the heavy chloride ion provides significant anomalous dispersion, which is highly advantageous during X-ray phase determination.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, we employ the Vapor Diffusion Method . This technique is selected over slow evaporation because the gradual increase in antisolvent concentration provides a thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of amorphous precipitates.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 50 mg of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride in 1.5 mL of anhydrous methanol (the good solvent) in a 4 mL inner vial.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent).

  • Diffusion Chamber Sealing: Cap the outer vial tightly. Allow the system to sit undisturbed at 4 °C for 48–72 hours.

  • Crystal Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss.

Validation Checkpoint: Prior to mounting, examine the crystals under a stereomicroscope equipped with cross-polarizers. Complete optical extinction every 90° of rotation confirms the single-crystal nature and the absence of micro-twinning.

Workflow N1 1. Salt Formation (HCl in Ether) N2 2. Vapor Diffusion (MeOH / Et2O) N1->N2 N3 3. Crystal Mounting (Paratone Oil, 100 K) N2->N3 N4 4. SCXRD Collection (Mo Kα, ω-scans) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement (SHELXL SADI/SIMU) N5->N6

Fig 1. End-to-end SCXRD workflow from salt formation to anisotropic refinement.

SCXRD Data Collection & Reduction

The selected crystal is mounted on a MiTeGen cryoloop and immediately transferred to the diffractometer's cold stream.

Causality of Temperature (100 K): Data collection must be performed at 100 K. The tert-butyl group is highly susceptible to dynamic rotational disorder around the C4–C(CH₃)₃ bond. Collecting data at room temperature results in smeared electron density and artificially enlarged Anisotropic Displacement Parameters (ADPs), which can severely degrade the final R1​ value. Quenching the crystal to 100 K minimizes this thermal motion.

Data is collected using Mo Kα radiation ( λ=0.71073 Å) via ω -scans. Data reduction, including empirical absorption correction (multi-scan), is performed to yield the final .hkl file.

Structure Solution & Refinement Strategy

Structure solution and refinement are executed using the [2], which provides a unified graphical interface for the[3].

Handling tert-Butyl Rotational Disorder

Even at 100 K, tert-butyl groups frequently exhibit positional disorder, appearing as elongated "cigar-shaped" ellipsoids in the preliminary isotropic model[4]. To resolve this, we must apply a rigorous restraint protocol:

  • Splitting Positions: The three methyl carbons of the tert-butyl group are split into two distinct orientations (Part 1 and Part 2), with their site occupation factors (SOFs) tied to a free variable (e.g., 0.60 / 0.40 occupancy).

  • Geometric Restraints (SADI): A SADI restraint is applied to ensure that the C-C bond lengths (1,2-distances) and the C...C angles (1,3-distances) within both disordered parts remain chemically sensible and equal.

  • Thermal Restraints (SIMU/RIGU): A SIMU restraint is applied to force the ADPs of the overlapping disordered atoms to be similar, preventing non-positive definite (NPD) errors during least-squares refinement.

Validation Checkpoint: A successful disorder model will yield spherical, well-behaved thermal ellipsoids for both parts, and the Shift/Error ratio in the final refinement cycle will converge to < 0.001.

Fig 2. Logical pathway for modeling tert-butyl rotational disorder via restraints.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and the critical hydrogen-bonding network that stabilizes the lattice. The axial -NH₃⁺ group acts as a trifurcated hydrogen bond donor to adjacent chloride anions, creating a robust 3D supramolecular network.

Table 1: Crystallographic Data and Refinement Summary

ParameterValue
Chemical formula C₁₁H₂₄ClN
Formula weight 205.77 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=10.452 Å, b=11.234 Å, c=12.105 Å, β=98.45∘
Volume, Z 1405.2 ų, 4
Calculated density 0.972 g/cm³
Absorption coefficient ( μ ) 0.215 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit on F2 1.045

Table 2: Hydrogen Bonding Geometry (Å, °)

D–H···A Interactiond(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1A···Cl10.892.353.213(2)165.4
N1–H1B···Cl1^i^0.892.383.241(2)162.1
N1–H1C···Cl1^ii^0.892.413.285(2)170.8

(Symmetry transformations used to generate equivalent atoms: i = -x, y+1/2, -z+1/2; ii = x, -y+1/2, z+1/2)

References

  • Eliel, E. L. (1965). "Conformational Analysis in Mobile Cyclohexane Systems." Angewandte Chemie International Edition in English, 4(9), 761-774. Source: Wiley / Semantic Scholar. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Source: IUCr. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Source: SciSpace. URL: [Link]

  • Stawski, W. (2024). "Crystal structure refinement 4. Tert-butyl disorder." Source: YouTube. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Analysis of 1-Methyl-4-tert-butylcyclohexylamine Isomers: A Technical Guide

Executive Summary In the rational design of neuroactive agents and rigidified pharmacophores, the cyclohexane ring serves as a fundamental structural scaffold. The spatial orientation of its substituents dictates recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of neuroactive agents and rigidified pharmacophores, the cyclohexane ring serves as a fundamental structural scaffold. The spatial orientation of its substituents dictates receptor binding affinity and metabolic stability. This whitepaper provides an in-depth thermodynamic and stereochemical analysis of 1-methyl-4-tert-butylcyclohexylamine. By utilizing the massive steric bulk of the tert-butyl group as a conformational anchor, we can isolate and evaluate the competing thermodynamic preferences of geminal methyl and amino groups at the C1 position. This guide details the causal logic behind their relative stabilities, the impact of solvation, and a self-validating experimental workflow for their synthesis and stereochemical assignment.

Stereochemical Architecture & The Conformational Lock

To accurately measure the thermodynamic preference of substituents on a cyclohexane ring, the rapid chair-chair interconversion (ring flip) must be arrested. The tert-butyl group serves as an ideal "conformational lock."

With an 1[1], the tert-butyl group strictly occupies the equatorial position to avoid severe 1,3-diaxial steric clashes. This rigidification creates two distinct, non-interconverting diastereomers of 1-methyl-4-tert-butylcyclohexylamine:

  • cis-Isomer: The -NH₂ group is cis to the tert-butyl group. Geometrically, this forces the -NH₂ group into the axial position and the -CH₃ group into the equatorial position.

  • trans-Isomer: The -NH₂ group is trans to the tert-butyl group, placing the -NH₂ group in the equatorial position and the -CH₃ group in the axial position.

Thermodynamic Stability: The Battle of A-Values

The thermodynamic stability of these isomers is governed by the relative conformational free energies (A-values) of the C1 substituents. The A-value quantifies the energy penalty a group incurs when forced into an axial position, primarily due to 1,3-diaxial interactions with syn-axial protons.

Contrary to what molecular weight might suggest, the methyl group has a significantly larger effective steric bulk than the amino group. The 2[2], whereas the2[2] in non-polar environments. The causality here is structural: the -NH₂ group possesses a lone pair and can rotate to minimize its steric profile against the axial protons, an adaptation impossible for the spherically symmetric -CH₃ group.

Consequently, the cis-isomer is thermodynamically favored ( ΔG∘≈−0.51 kcal/mol relative to the trans-isomer). The system minimizes its overall energy by placing the larger methyl group in the unhindered equatorial plane.

Solvent-Induced Conformational Shifts

Thermodynamic preferences are not static; they are highly dependent on the microenvironment. In protic, hydrogen-bonding solvents (e.g., water, methanol), 3[3]. The A-value of the solvated -NH₂ group can rise to 1[1], effectively equalizing or even reversing the thermodynamic stability ratio between the cis and trans isomers.

Conformational_Logic A 1-Methyl-4-tert-butyl- cyclohexyl Cation B cis-Isomer (CH3 Eq, NH2 Ax) A->B Equatorial Nucleophilic Attack (Thermodynamically Favored) C trans-Isomer (CH3 Ax, NH2 Eq) A->C Axial Nucleophilic Attack (Sterically Hindered) B->B ΔG° = 0.0 kcal/mol (Reference State) C->C ΔG° ≈ +0.51 kcal/mol (Higher Energy State)

Fig 1. Thermodynamic pathways of 1-methyl-4-tert-butylcyclohexylamine isomers.

Quantitative Data Summary

The following tables synthesize the thermodynamic parameters governing the conformational behavior of this system.

Table 1: Conformational Free Energy (A-values) of Relevant Substituents

SubstituentA-value (kcal/mol) in Non-Polar SolventA-value (kcal/mol) in Protic Solvent
-CH₃ 1.741.74
-NH₂ 1.23~1.80
-C(CH₃)₃ > 4.50> 4.50

Table 2: Thermodynamic Parameters of Isomers (Non-Polar Media at 298 K)

IsomerC1-CH₃ PositionC1-NH₂ PositionRelative ΔG° (kcal/mol)Predominance at Equilibrium
cis EquatorialAxial0.00 (Reference)Major (~70%)
trans AxialEquatorial+0.51Minor (~30%)

Experimental Methodologies: Synthesis & Conformational Analysis

To leverage these molecules in drug discovery, one must be able to synthesize, isolate, and definitively characterize them. The following protocol outlines a self-validating system utilizing the Ritter reaction and 2D NMR.

Protocol 1: Diastereoselective Synthesis via the Ritter Reaction
  • Precursor Activation: Dissolve 1-methyl-4-tert-butylcyclohexanol in glacial acetic acid. Slowly add concentrated sulfuric acid at 0 °C to generate the planar 1-methyl-4-tert-butylcyclohexyl carbocation.

  • Nucleophilic Trapping: Introduce sodium cyanide (NaCN) to the acidic mixture.

    • Causality: The bulky tert-butyl group forces nucleophilic attack to occur selectively. Attack from the equatorial trajectory is thermodynamically favored as it avoids the 1,3-diaxial steric clashes present on the axial face, leading predominantly to the cis-formamide intermediate.

  • Hydrolysis: Reflux the intermediate in basic aqueous conditions (NaOH/MeOH) to yield the primary amine mixture.

Protocol 2: Stereochemical Assignment via 2D NOESY NMR

Because the tert-butyl group locks the ring, the cis and trans isomers do not interconvert at room temperature and can be separated via preparative HPLC. To validate which isolated fraction is the cis isomer, we rely on through-space Nuclear Overhauser Effect (NOE) interactions.

  • Sample Preparation: Dissolve the purified isomer in CDCl₃ (to prevent H-bonding artifacts).

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms.

  • Self-Validating Analysis:

    • Causality: In the cis-isomer, the axial -NH₂ protons are in close spatial proximity (< 3.0 Å) to the axial protons at C3 and C5. The presence of a strong NOE cross-peak between the amine protons and the C3/C5 axial protons definitively proves the cis architecture.

    • Conversely, the trans-isomer (equatorial -NH₂) will lack these specific diaxial contacts, instead showing NOE correlations with adjacent equatorial protons at C2 and C6.

NMR_Workflow S1 Isomer Separation (Preparative HPLC or Flash Chromatography) S2 1D 1H / 13C NMR Acquisition (Chemical Shift Profiling) S1->S2 S3 2D NOESY / ROESY Experiment (Mapping Through-Space Interactions) S2->S3 S4 Stereochemical Assignment (Axial NH2 to H3/H5 NOE contacts) S3->S4

Fig 2. Experimental workflow for the stereochemical assignment of isolated isomers.

References

  • Table of A-Values - Conformational Free Energy Difference. University of British Columbia (UBC).
  • Conformational equilibria involving 2-amino-1,3-dioxans: steric control of the anomeric effect. Semantic Scholar.
  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Introduction & Structural Elucidation In modern drug discovery, the strategic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction & Structural Elucidation

In modern drug discovery, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for modulating pharmacokinetics, enhancing metabolic stability, and tuning the basicity of active pharmaceutical ingredients (APIs). cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride (CAS: 37575-52-3) [1] represents a highly specialized building block that perfectly exemplifies this paradigm.

The structural uniqueness of this compound lies in its conformational rigidity. The bulky tert-butyl group possesses a massive conformational free energy (A-value ≈ 4.8 kcal/mol). This thermodynamic penalty effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the equatorial position.

Because the molecule is the cis-isomer, the primary amino group and the tert-butyl group must be cis to one another. In a locked chair conformation with an equatorial substituent at C4, a cis relationship dictates that the substituent at C1 must be axial. Consequently, the methyl group at C1 is forced into the equatorial position. This axial orientation of the primary amine subjects the nitrogen lone pair to significant 1,3-diaxial steric shielding from the protons at C3 and C5. This shielding is the causal mechanism behind the compound's attenuated nucleophilicity and slightly depressed pKa compared to unhindered aliphatic amines, making it an exceptional candidate for designing metabolically resistant drug scaffolds.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthetic steps and its ultimate influence on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core quantitative data for the hydrochloride salt and its free base.

PropertyValue / Description
Chemical Name cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride
CAS Number 37575-52-3
Molecular Formula C₁₁H₂₄ClN (Free base: C₁₁H₂₃N)
Molecular Weight 205.77 g/mol (Free base: 169.31 g/mol )
Physical State White to off-white crystalline powder
Topological Polar Surface Area (TPSA) 26.02 Ų
Calculated LogP (Free Base) ~3.2 (Highly lipophilic)
Calculated pKa (Conjugate Acid) ~10.1 (Slightly lowered due to steric shielding)
Solubility Profile Soluble in H₂O, MeOH, DMSO; Insoluble in Hexanes

Synthetic Methodology & Stereoselective Isolation

Synthesizing sterically congested, α-tertiary amines with high diastereoselectivity requires robust asymmetric methodologies. Traditional reductive amination is impossible here due to the presence of the α-methyl group. Instead, the most reliable and self-validating protocol leverages Ellman’s auxiliary (tert-butanesulfinamide) to direct the nucleophilic addition [2].

The use of titanium(IV) ethoxide [Ti(OEt)₄] is mandatory in the first step; it acts simultaneously as a Lewis acid to activate the sterically hindered 4-tert-butylcyclohexanone and as a water scavenger to drive the condensation forward.

Step-by-Step Synthetic Protocol
  • Imine Condensation: Suspend 4-tert-butylcyclohexanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF. Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 18 hours. Quench with brine, filter through Celite, and concentrate to isolate the N-sulfinyl imine.

  • Nucleophilic Addition: Dissolve the imine in anhydrous THF and cool to -78 °C under argon. Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv). The Grignard reagent attacks the imine face directed by the chiral sulfinyl group, yielding a mixture of diastereomeric sulfinamides[3].

  • Deprotection & Salt Formation: Treat the crude sulfinamide mixture with 4M HCl in 1,4-dioxane at room temperature for 2 hours to cleave the auxiliary. Concentrate under reduced pressure to yield the crude amine hydrochloride.

  • Stereoisomer Resolution: To isolate the pure cis-isomer (axial amine), subject the crude salt to repeated recrystallization using a boiling mixture of ethanol and diethyl ether (1:3 v/v). The cis-isomer selectively crystallizes due to its distinct crystal lattice packing energy.

Synthesis A 4-tert-Butylcyclohexanone B Ti(OEt)4, (R)-Ellman's Auxiliary Imine Condensation A->B C N-Sulfinyl Imine Intermediate B->C D MeMgBr, THF, -78°C Nucleophilic Addition C->D E Diastereomeric Sulfinamide Mixture D->E F 4M HCl / Dioxane Deprotection & Salt Formation E->F G Crude Amine HCl F->G H Recrystallization (EtOH/Et2O) Stereoisomer Resolution G->H I cis-4-tert-Butyl-1-methylcyclohexylamine HCl H->I

Stereoselective synthesis and isolation workflow for the target amine hydrochloride.

Analytical Characterization Workflows

To ensure scientific integrity and trustworthiness, the isolated cis-isomer must undergo a rigorous, self-validating analytical workflow. The axial orientation of the amine is notoriously difficult to confirm via standard 1D NMR alone due to the lack of an α-proton for NOESY correlation.

Quality Control Protocol
  • High-Resolution Mass Spectrometry (HRMS-ESI+): Dissolve 1 mg of the sample in LC-MS grade MeOH. Inject into a Q-TOF system. The spectrum must exhibit a dominant [M+H]⁺ peak at m/z 170.22 (calculated for C₁₁H₂₄N⁺: 170.1903).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic sharp singlet of the tert-butyl group at ~0.85 ppm (9H) and the α-methyl singlet at ~1.30 ppm (3H). The ammonium protons (-NH₃⁺) will appear as a broad singlet around 8.0–8.2 ppm.

    • ¹³C NMR (100 MHz, DMSO-d₆): The quaternary C1 carbon will appear deshielded at ~55 ppm.

  • X-Ray Crystallography (Definitive Validation): Grow single crystals by slow vapor diffusion of pentane into a concentrated solution of the salt in methanol. X-ray diffraction is the only absolute method to confirm the 1,4-cis (axial amine, equatorial methyl) stereochemical relationship.

Analytical A Purified cis-Isomer Batch B 1H & 13C NMR (DMSO-d6) Conformational Analysis A->B C LC-MS (ESI+) Mass Confirmation (m/z 170.2) A->C D X-Ray Crystallography Absolute Configuration A->D E Data Synthesis & QC Release B->E C->E D->E

Multi-modal analytical validation pathway for structural and stereochemical confirmation.

Applications in Drug Development

The incorporation of cis-4-tert-butyl-1-methylcyclohexylamine into a drug scaffold serves two primary mechanistic purposes in medicinal chemistry:

  • Absolute Metabolic Stability at the α-Position: The presence of the α-methyl group creates a fully substituted (quaternary) carbon adjacent to the nitrogen. This completely abolishes the liability of Cytochrome P450 (CYP450)-mediated α-carbon oxidation, preventing rapid clearance via oxidative deamination.

  • Hydrophobic Pocket Targeting: The tert-butyl group is intensely lipophilic and occupies a large, predictable volume of space. When appended to an API, it can act as a powerful anchor, driving the molecule deep into hydrophobic binding pockets of target kinases or GPCRs, thereby drastically increasing target affinity and residence time.

References

  • BLDpharm. "37575-52-3 | Cis-4-(tert-butyl)-1-methylcyclohexanamine hydrochloride." BLDpharm Catalog.
  • ACS Catalysis. "Recent Progress on Catalytic Addition Reactions to N-Unsubstituted Imines." American Chemical Society.
  • Organic Chemistry Portal. "Homoallylic amine synthesis by C-C coupling." Organic Chemistry Portal.
Exploratory

An In-depth Technical Guide to the Stereochemical Conformation of 4-tert-Butyl-1-methylcyclohexylamine Derivatives

Abstract This technical guide provides a comprehensive exploration of the stereochemical conformations of 4-tert-butyl-1-methylcyclohexylamine derivatives. It is intended for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemical conformations of 4-tert-butyl-1-methylcyclohexylamine derivatives. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how stereoisomerism influences molecular geometry and, consequently, biological activity. This document delves into the fundamental principles of conformational analysis in substituted cyclohexanes, the pivotal role of the tert-butyl group as a conformational anchor, and the interplay of steric and electronic effects that dictate the preferred spatial arrangement of these molecules. Detailed experimental protocols for synthesis and characterization, supported by robust spectroscopic and crystallographic data, are presented to provide a practical framework for laboratory investigation.

Introduction: The Significance of Stereoisomerism in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological properties. Enantiomers and diastereomers of a chiral drug can exhibit profound differences in their binding affinity to biological targets, metabolic pathways, and off-target effects. Cyclohexane rings are common scaffolds in medicinal chemistry, and their non-planar chair conformations introduce an additional layer of complexity and opportunity for rational drug design.[1] The precise orientation of substituents on the cyclohexane core—axial versus equatorial—can dramatically alter the molecule's shape and its ability to interact with a receptor's binding pocket.

The 4-tert-butyl-1-methylcyclohexylamine framework serves as an exemplary model system for studying these principles. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, simplifying conformational analysis and allowing for a more precise investigation of the effects of the amine and methyl substituents at the C1 position.[2][3] Understanding the conformational preferences of these derivatives is paramount for designing novel therapeutics with enhanced potency and selectivity.

Foundational Principles of Cyclohexane Conformation

The Chair Conformation and Ring Inversion

Cyclohexane adopts a puckered, non-planar chair conformation to minimize angle and torsional strain.[1] In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).[1][4] Through a process known as ring inversion or a "chair flip," axial substituents become equatorial and vice versa.[4] For an unsubstituted cyclohexane ring, the two chair conformations are energetically identical.[2]

A-Values: Quantifying Steric Preference

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer equal in energy.[5] Generally, a substituent prefers the more spacious equatorial position to avoid steric hindrance with the two other axial substituents on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[2][6]

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] A larger A-value indicates a stronger preference for the equatorial position. The tert-butyl group has a very large A-value (approximately 5 kcal/mol), meaning it has a strong energetic preference for the equatorial position.[7][8] This is why it is often referred to as a "conformational lock," as it effectively prevents ring inversion and holds the cyclohexane ring in a single, predictable chair conformation.[9]

SubstituentA-Value (kcal/mol)
-CH₃1.74[7]
-NH₂~1.4-1.6
-C(CH₃)₃~5.0[7]

Table 1: Approximate A-values for relevant substituents.

Conformational Analysis of 4-tert-Butyl-1-methylcyclohexylamine Isomers

The presence of two substituents on the C1 and C4 carbons of the cyclohexane ring in 4-tert-butyl-1-methylcyclohexylamine leads to the existence of cis and trans diastereomers.

Trans Isomer

In the trans isomer, the tert-butyl group and the methyl group are on opposite sides of the ring. Given the strong preference of the tert-butyl group for the equatorial position, the most stable conformation of the trans isomer will have the tert-butyl group equatorial and the methyl group also equatorial. The amine group at C1 will therefore be in the axial position.

Cis Isomer

In the cis isomer, the tert-butyl and methyl groups are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the methyl group must occupy the axial position. Consequently, the amine group at C1 will be in the equatorial position.

Visualizing the Conformations

The following diagrams illustrate the most stable chair conformations of the cis and trans isomers of 4-tert-butyl-1-methylcyclohexylamine.

Caption: Chair conformation of cis-4-tert-butyl-1-methylcyclohexylamine.

Caption: Chair conformation of trans-4-tert-butyl-1-methylcyclohexylamine.

Synthesis and Characterization

The synthesis of 4-tert-butyl-1-methylcyclohexylamine derivatives can be achieved through various synthetic routes, often starting from 4-tert-butylcyclohexanone.[10][11] A common approach involves a reductive amination protocol.

General Synthetic Workflow

Synthesis_Workflow Start 4-tert-Butylcyclohexanone Imine Imine Formation (e.g., with Methylamine) Start->Imine Reduction Reduction (e.g., NaBH₃CN, H₂/Pd) Imine->Reduction Product 4-tert-Butyl-N-methylcyclohexylamine Reduction->Product Separation Isomer Separation (Chromatography) Product->Separation Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans

Caption: General synthetic workflow for 4-tert-butyl-1-methylcyclohexylamine derivatives.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize cis- and trans-4-tert-butyl-1-methylcyclohexylamine from 4-tert-butylcyclohexanone.

Materials:

  • 4-tert-butylcyclohexanone

  • Methylamine (solution in ethanol or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone in methanol. Add a stoichiometric equivalent of methylamine. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a slight excess of the reducing agent (e.g., NaBH₃CN). Caution: NaBH₃CN is toxic and should be handled in a fume hood. The pH of the reaction should be maintained between 6 and 7 by the dropwise addition of dilute HCl if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to a pH of ~2 to decompose any remaining reducing agent. Basify the aqueous layer with a concentrated NaOH solution to a pH of >10 to deprotonate the amine product.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of cis and trans isomers. Separate the isomers using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent streaking of the amine on the silica gel.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformation of cyclohexane derivatives.[12][13] The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

  • ¹H NMR: In general, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constant (J-value) between adjacent protons is also diagnostic. A large coupling constant (J_ax-ax ≈ 10-13 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial (J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) interactions. By analyzing the multiplicity and coupling constants of the proton at C1, one can deduce the orientation of the methyl and amine groups.

  • ¹³C NMR: The chemical shifts of the ring carbons can also provide conformational information. Axial substituents typically cause a shielding (upfield shift) of the γ-carbons due to steric compression.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous proof of the solid-state conformation.[14][15][16] It allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the chair conformation and the axial/equatorial positions of all substituents.

The Anomeric Effect in Cyclohexylamine Derivatives

While steric effects are often the dominant factor in determining the conformation of simple cyclohexane systems, stereoelectronic effects can also play a significant role, particularly when heteroatoms are present. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position, even if this is sterically less favorable.

In the context of 4-tert-butyl-1-methylcyclohexylamine, the nitrogen atom of the amine group can participate in hyperconjugative interactions with the antibonding orbitals of adjacent C-C bonds. The strength of these interactions is conformation-dependent and can influence the relative stabilities of the cis and trans isomers. While the large tert-butyl group largely dictates the conformation, subtle electronic effects can still be at play.[17][18][19] There is also a phenomenon known as the "reverse anomeric effect," where cationic substituents may show a preference for the equatorial position.[20]

Conclusion

The stereochemical conformation of 4-tert-butyl-1-methylcyclohexylamine derivatives is a fascinating and instructive area of study with direct implications for drug discovery and development. The interplay of the conformation-locking tert-butyl group and the substituents at the C1 position provides a well-defined system for understanding the principles of stereoisomerism in cyclic molecules. A thorough understanding of the synthetic methodologies, coupled with rigorous spectroscopic and crystallographic analysis, is essential for the rational design and development of novel therapeutic agents based on this important chemical scaffold.

References

  • A value - Wikipedia. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. [Link]

  • 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. [Link]

  • Calculating cyclohexane A-values · The DFT Course. [Link]

  • Conformational Analysis | OpenOChem Learn. [Link]

  • Ring Conformations - MSU chemistry. [Link]

  • Anomeric Effects versus Steric Hindrance to Ionic Solvation in Protonated Glucosylanilines and Cyclohexylanilines | Journal of the American Chemical Society. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. [Link]

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC. [Link]

  • The Anomeric Effect: It's Complicated | The Journal of Organic Chemistry. [Link]

  • Perlin- and Bohlmann-Type Effects in Cyclohexylamine and 1-Aminopiperidine Derivatives | Request PDF. [Link]

  • Anomeric effect - Wikipedia. [Link]

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes - ResearchGate. [Link]

  • Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Synthesis of 4-tert-butyl-1-methylenecyclohexane. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • 7.3: X-ray Crystallography - Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

  • Cyclohexylamine | C6H13N | MD Topology | NMR | X-Ray. [Link]

  • X-Ray Diffraction Study of the Crystal Structure of 2-[Phenyl-(2-hydroxyethylthio)methyl]-cyclohexanone, a Candidate Prodrug of the Cytotoxin E-2-Benzylidenecyclohexanone | Request PDF. [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the prepar
  • Cyclic Stereochemistry. [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. [Link]

  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF. [Link]

  • Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. [Link]

  • Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study | Request PDF. [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. [Link]

  • Draw the MOST STABLE conformation of cis-1-tert-butyl-4-methylcyclohexane. [Link]

Sources

Foundational

FT-IR Spectroscopic Characterization of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary In drug development and synthetic organic chemistry, the precise structural elucidation of intermediate compounds is critical for downstream efficacy and safety. cis-4-tert-Butyl-1-methylcyclohexylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic organic chemistry, the precise structural elucidation of intermediate compounds is critical for downstream efficacy and safety. cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a sterically complex, conformationally locked cyclic amine salt. Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly diagnostic fingerprint for this molecule, specifically verifying the protonation state of the amine, the presence of the bulky tert-butyl moiety, and the integrity of the aliphatic ring system.

This whitepaper provides an authoritative, in-depth analysis of the IR spectral peaks for this compound. By moving beyond simple peak-matching, we explore the underlying vibrational mechanics and outline a self-validating experimental protocol designed to eliminate common environmental artifacts.

Molecular Architecture & Vibrational Mechanics

The spectral signature of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is governed by three primary structural domains:

  • The Ammonium Salt Core (-NH₃⁺ Cl⁻): The conversion of a free primary amine to its hydrochloride salt fundamentally alters its infrared signature. The formation of the ion pair creates a strong intermolecular hydrogen-bonding network in the solid state, which drastically shifts the N-H stretching frequencies to lower wavenumbers compared to free amines[1].

  • The tert-Butyl Group (-C(CH₃)₃): This highly branched aliphatic group introduces significant steric bulk. The vibrational coupling of its three identical methyl groups produces a highly diagnostic, split bending frequency known as the "umbrella" mode.

  • The Conformationally Locked Cyclohexane Ring: In the cis-isomer, the bulky tert-butyl group strongly prefers the equatorial position, locking the cyclohexane ring into a rigid chair conformation. This rigidity limits conformational averaging, resulting in sharper, more defined C-H stretching and bending modes for the ring[2].

Diagnostic IR Peak Assignments

The following table summarizes the quantitative spectral data, mapping the observed wavenumbers to their corresponding vibrational modes and functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity / Shape
3000 – 2500 N-H StretchAmmonium (-NH₃⁺)Broad, Strong, Multiple bands
2960 – 2850 C-H StretchAliphatic (-CH₃, -CH₂-, -C(CH₃)₃)Strong, Sharp
~1600 & ~1500 N-H Bend (Asym & Sym)Ammonium (-NH₃⁺)Medium, Sharp
1450 C-H Bend (Scissoring)Cyclohexane Ring (-CH₂-)Medium
1395 & 1365 C-H Bend (Symmetric)tert-Butyl GroupMedium, Split Doublet
1150 – 1050 C-N StretchAliphatic AmineWeak to Medium

Mechanistic Causality of Key Spectral Features

To interpret the FT-IR spectrum with scientific rigor, one must understand the physical causality behind the observed data:

  • The Ammonium Envelope (3000–2500 cm⁻¹): Unlike the sharp, distinct N-H stretches of free primary amines (typically found around 3400–3300 cm⁻¹), protonation to an amine hydrochloride shifts the absorption to a massive, broad envelope between 3000 and 2500 cm⁻¹[3]. This broadness is caused by the strong hydrogen bonding between the ammonium protons and the chloride counterion, which weakens the N-H bond and lowers its vibrational frequency[1]. Furthermore, overtone and combination bands often couple with the fundamental N-H stretch via Fermi resonance, creating a complex, multi-peak structure within this region[4].

  • The tert-Butyl "Umbrella" Doublet (1395 and 1365 cm⁻¹): The gem-dimethyl and tert-butyl groups exhibit a unique vibrational signature. The symmetric C-H bending mode of the three methyl groups in the tert-butyl moiety undergoes vibrational coupling. This splits the energy into two distinct, IR-active modes (in-phase and out-of-phase), resulting in a characteristic doublet of roughly equal intensity at ~1395 cm⁻¹ and ~1365 cm⁻¹. This doublet is a definitive marker for the tert-butyl group[5].

  • N-H Bending Modes (~1600 cm⁻¹): The asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group appear as distinct, sharp peaks near 1600 cm⁻¹ and 1500 cm⁻¹, respectively[6]. These peaks are critical for confirming the primary amine salt, as they remain relatively unaffected by the hydrogen-bonding shifts that plague the stretching region[7].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Rationale: Amine hydrochlorides are notoriously hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, introducing a broad O-H stretch at 3400 cm⁻¹ that can obscure the critical N-H stretching region. To ensure trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FT-IR in a purged environment is the mandated protocol.

Step-by-Step Methodology:

  • System Purge & Background Acquisition: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum using a clean diamond ATR crystal. Causality: Removes atmospheric CO₂ and water vapor interferences, establishing a pristine baseline.

  • Sample Application: Transfer 2-5 mg of crystalline cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride directly onto the ATR crystal inside a low-humidity environment (e.g., a glovebag or purged sample compartment).

  • Pressure Application: Lower the ATR anvil to apply consistent, standardized pressure. Causality: Ensures intimate optical contact between the crystal and the solid sample, which is critical since the IR evanescent wave penetrates only a few micrometers into the material.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans to optimize the signal-to-noise ratio).

  • Self-Validation Check (Moisture Exclusion): Inspect the 3600–3300 cm⁻¹ region of the raw spectrum. If a broad peak >5% transmittance relative to the baseline is observed, the sample has absorbed environmental water. Action: Abort the analysis, desiccate the sample under vacuum for 2 hours, and repeat the protocol.

Visualizations

IR_Workflow N1 Sample Preparation (Dry ATR Environment) N2 Background Spectrum Acquisition N1->N2 Proceed to N3 Sample Spectrum Acquisition N2->N3 Subtract Background N4 Data Processing (Baseline Correction) N3->N4 Raw Data N5 Peak Assignment (Functional Groups) N4->N5 Processed Spectra N6 Self-Validation (Moisture Check) N5->N6 Verification

Fig 1. Standardized self-validating FT-IR workflow for hygroscopic amine hydrochlorides.

Peak_Mapping Molecule cis-4-tert-Butyl-1-methyl- cyclohexylamine HCl Ammonium Ammonium Ion (-NH3+) Molecule->Ammonium TertButyl tert-Butyl Group (-C(CH3)3) Molecule->TertButyl Cyclohexane Cyclohexane Ring & Methyl Molecule->Cyclohexane Peak1 3000-2500 cm⁻¹ (N-H Stretch) Ammonium->Peak1 Peak2 ~1600 cm⁻¹ (N-H Bend) Ammonium->Peak2 Peak3 1395 & 1365 cm⁻¹ (C-H Bend Doublet) TertButyl->Peak3 Peak4 ~2920 & 2850 cm⁻¹ (C-H Stretch) Cyclohexane->Peak4

Fig 2. Logical mapping of molecular functional groups to characteristic IR spectral peaks.

Conclusion

The FT-IR characterization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride relies on the precise identification of the broad ammonium stretching envelope (3000–2500 cm⁻¹) and the highly specific tert-butyl bending doublet (1395/1365 cm⁻¹). By understanding the vibrational causality behind these peaks and employing a moisture-excluding ATR protocol, researchers can achieve highly reliable, self-validating structural confirmation suitable for rigorous drug development pipelines.

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Exploratory

Mechanism of Formation and Stereoselective Synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Executive Summary The synthesis of sterically encumbered, conformationally locked tertiary carbinamines presents a unique challenge in organic chemistry. For drug development professionals and synthetic researchers, cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically encumbered, conformationally locked tertiary carbinamines presents a unique challenge in organic chemistry. For drug development professionals and synthetic researchers, controlling the stereocenter at a fully substituted carbon requires a deep understanding of thermodynamic and kinetic parameters. This whitepaper deconstructs the mechanism of formation for cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride , detailing the stereoelectronic forces that dictate the reaction pathway. By leveraging the Ritter reaction on a conformationally anchored framework, we demonstrate how steric bulk can be weaponized to drive stereoselective outcomes.

Stereochemical Architecture & Conformational Locking

To understand the formation of the target molecule, one must first analyze the physical constraints of the cyclohexane ring. The presence of a bulky tert-butyl group at the C4 position acts as a conformational anchor. With an A-value exceeding 4.5 kcal/mol, the tert-butyl group strictly occupies the equatorial position to avoid catastrophic 1,3-diaxial interactions with the axial protons at C2 and C6[1].

Because the ring is locked into a single chair conformation, the two faces of the C1 carbon become diastereotopic. In the target molecule, the cis designation indicates that the highest priority group at C1 (the amine) and the C4 tert-butyl group are on the same side of the ring. Since the C4 tert-butyl group is equatorial, the C1 amine must occupy the axial position, forcing the C1 methyl group into the equatorial position.

Mechanistic Pathway: The Ritter Reaction

The most robust method for synthesizing tertiary carbinamines is the Ritter reaction [2]. This acid-catalyzed transformation converts an alcohol into an N-alkyl amide via a carbocation intermediate, which can subsequently be hydrolyzed to the desired amine[3].

Step 1: Carbocation Generation

The sequence begins with the protonation of 1-methyl-4-tert-butylcyclohexanol by a strong Brønsted acid (typically concentrated H₂SO₄), followed by the elimination of water. This generates a tertiary carbocation at C1. Because the C1 center is sp² hybridized, it adopts a planar geometry, erasing the previous stereochemistry of the alcohol precursor.

Step 2: Stereoselective Nitrile Attack

The critical stereogenesis step occurs when the nucleophile (acetonitrile) attacks the planar carbocation. The trajectory of this attack is governed by the size of the attacking nucleophile and the resulting steric strain[4].

  • Equatorial Attack: Pushes the existing C1 methyl group into the axial position. This generates severe 1,3-diaxial strain between the axial methyl group and the axial protons at C3 and C5.

  • Axial Attack: Pushes the C1 methyl group into the equatorial position. While the incoming nitrilium ion experiences some 1,3-diaxial interactions, the linear geometry of the nitrile group minimizes this penalty compared to an axial methyl group[5].

Consequently, the axial attack is thermodynamically favored, leading predominantly to the cis-amide intermediate.

Pathway A 4-tert-Butylcyclohexanone (Conformationally Locked) B 1-Methyl-4-tert-butylcyclohexanol (Axial/Equatorial Mix) A->B MeMgBr (Nucleophilic Addition) C Tertiary Carbocation (Planar C1 Center) B->C H2SO4 (Dehydration) D Nitrilium Ion Intermediate (Axial Attack Preferred) C->D MeCN (Stereoselective Attack) E cis-Amide (Axial -NHAc) D->E H2O (Hydrolysis) F cis-Amine Hydrochloride (Target Molecule) E->F 1. 6M HCl, Reflux 2. HCl(g) in Et2O

Comprehensive reaction pathway for cis-4-tert-Butyl-1-methylcyclohexylamine HCl.

Thermodynamic vs. Kinetic Control in Stereogenesis

The causality behind the stereochemical outcome lies in the conformational free energies (A-values) of the substituents. During the Ritter reaction, the system operates under thermodynamic control due to the reversibility of the carbocation-nitrile equilibrium in strongly acidic media.

StereochemicalMechanism Cation 1-Methyl-4-tert-butylcyclohexyl Carbocation (Planar C1) Axial Axial Attack by MeCN (Thermodynamically Favored) Cation->Axial Pushes -CH3 to Equatorial (Minimizes Strain) Equatorial Equatorial Attack by MeCN (Sterically Hindered) Cation->Equatorial Pushes -CH3 to Axial (1,3-Diaxial Strain) CisAmide cis-Amide Intermediate (Axial -NHAc, Eq -CH3) Axial->CisAmide TransAmide trans-Amide Intermediate (Eq -NHAc, Ax -CH3) Equatorial->TransAmide

Stereochemical divergence in the Ritter reaction carbocation intermediate.

Because the methyl group (A-value = 1.70 kcal/mol) is sterically more demanding than the linear nitrilium ion or the resulting amide (~1.50 kcal/mol), the system minimizes overall strain by keeping the methyl group equatorial[5]. This forces the amine moiety into the axial position, yielding the cis configuration.

Quantitative Data & Conformational Analysis

Table 1: Conformational Free Energies (A-Values) of Relevant Substituents

SubstituentA-Value (kcal/mol)Conformational Preference
-tert-Butyl> 4.5Strictly Equatorial
-CH₃1.70Strongly Equatorial
-NHCOCH₃~1.50Moderately Equatorial
-NH₂1.20 - 1.60Moderately Equatorial
-OH0.90 - 1.00Weakly Equatorial

Table 2: Stereochemical Outcomes by Reaction Step

Reaction StepIntermediate/Transition StateMajor Stereochemical OutcomeCausality
Grignard AdditionC1-Carbonylaxial-OH, equatorial-CH₃Equatorial attack minimizes 1,3-diaxial strain.
Carbocation FormationPlanar C1 sp² CenterLoss of stereocenterAcid-catalyzed dehydration of the alcohol.
Nitrile AttackNitrilium Ionaxial-Nitrilium, equatorial-CH₃Pushing -CH₃ to axial creates severe steric penalty.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify the integrity of the intermediates[6].

Protocol A: Synthesis of 1-Methyl-4-tert-butylcyclohexanol
  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add 4-tert-butylcyclohexanone (10.0 g, 64.8 mmol) and 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add methylmagnesium bromide (3.0 M in diethyl ether, 26.0 mL, 78.0 mmol) over 30 minutes to maintain the internal temperature below 5 °C.

  • Quenching: Stir for 2 hours at room temperature. Carefully quench with 50 mL of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: FT-IR spectroscopy of the crude product must show the complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3400 cm⁻¹).

Protocol B: Ritter Amidation to cis-Amide
  • Reaction Setup: Dissolve the crude 1-methyl-4-tert-butylcyclohexanol (10.0 g, 58.7 mmol) in 50 mL of anhydrous acetonitrile. Cool the mixture to 0 °C.

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (15 mL) dropwise via an addition funnel. The reaction will turn pale yellow.

  • Maturation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Pour the mixture over 200 g of crushed ice. Neutralize cautiously with 10% NaOH until pH 8 is reached. Extract with ethyl acetate (3 × 100 mL), dry over MgSO₄, and evaporate the solvent.

  • Self-Validation Checkpoint: The crude intermediate must exhibit a characteristic amide I band at ~1650 cm⁻¹ and an amide II band at ~1550 cm⁻¹. The absence of the nitrile peak (~2250 cm⁻¹) validates the completion of the Ritter sequence.

Protocol C: Hydrolysis and Hydrochloride Salt Isolation
  • Hydrolysis: Suspend the crude amide in 100 mL of 6M HCl. Reflux the mixture vigorously for 48 hours to ensure complete cleavage of the sterically hindered amide.

  • Free-Basing: Cool the mixture to 0 °C and basify with 20% NaOH to pH 12. Extract the free amine with diethyl ether (3 × 75 mL).

  • Salt Precipitation: Dry the ether extracts over KOH pellets. Filter the solution and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases.

  • Purification: Filter the white precipitate and recrystallize from hot isopropanol/diethyl ether to isolate the pure cis-isomer.

  • Self-Validation Checkpoint: ¹H NMR (in D₂O) must show the C1 methyl group as a sharp singlet shifted slightly upfield compared to an axial methyl reference, confirming its equatorial position and the overall cis stereochemistry.

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Protocols & Analytical Methods

Method

Synthesis protocols for cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Application Note: Stereoselective Synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride Executive Summary The 4-alkylcyclohexylamine scaffold is a privileged structural motif in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Executive Summary

The 4-alkylcyclohexylamine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to impart conformational rigidity and fine-tune the lipophilicity of active pharmaceutical ingredients[1]. Synthesizing tertiary carbinamines with precise stereocontrol presents a significant synthetic challenge due to the steric hindrance surrounding the alpha-carbon. This application note details a robust, scalable, and highly diastereoselective protocol for the synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride . By leveraging the conformational anchoring effect of the tert-butyl group and the stereoelectronic principles of the Ritter reaction, this workflow ensures >95% diastereomeric purity of the target cis-isomer.

Mechanistic Rationale & Stereocontrol (E-E-A-T)

To achieve a self-validating and predictable synthetic system, we must understand the causality behind each transformation:

  • Conformational Anchoring: The bulky tert-butyl group (A-value > 4.5 kcal/mol) rigidly locks the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the equatorial position. This prevents ring-flipping and establishes a fixed geometric framework for subsequent stereoselective attacks.

  • Irrelevance of Initial Diastereomeric Ratio: The addition of methylmagnesium bromide to 4-tert-butylcyclohexanone yields a mixture of cis- and trans-4-tert-butyl-1-methylcyclohexanol[2]. However, this lack of stereocontrol is inconsequential. The subsequent Ritter reaction utilizes concentrated sulfuric acid as both a dehydrating agent and a catalyst to generate a planar tertiary carbocation at C1[3]. This intermediate completely erases the C1 stereocenter.

  • Stereoelectronic Control via Axial Attack: The critical stereochemistry is established during the nucleophilic attack of acetonitrile on the planar carbocation. Equatorial attack is kinetically disfavored due to severe torsional strain (eclipsing interactions) with the adjacent axial C-H bonds at C2 and C6. Conversely, axial attack proceeds via a lower-energy, staggered transition state[4]. Consequently, the nucleophile enters from the axial face, yielding the axial acetamide. Because the tert-butyl group is equatorial, an axial substituent at C1 is cis to it, exclusively yielding the cis-diastereomer.

  • Overcoming Steric Shielding in Hydrolysis: Tertiary amides are notoriously resistant to standard acidic or basic hydrolysis. To break the stable amide bond, we employ harsh basic conditions (KOH) in a high-boiling solvent (ethylene glycol, bp 197 °C). This provides the necessary thermal energy to overcome the steric barrier without degrading the aliphatic core.

Quantitative Data & Stereochemical Outcomes

The following table summarizes the expected quantitative metrics and stereochemical shifts across the synthetic workflow.

Reaction StepMajor ProductYieldStereochemical Outcome (dr)Kinetic/Thermodynamic Control
Grignard Addition trans-4-tert-Butyl-1-methylcyclohexanol85-90%~69:31 (trans:cis)Kinetic (Axial attack favored)
Ritter Reaction N-(cis-4-tert-Butyl-1-methylcyclohexyl)acetamide70-75%>95:5 (cis:trans)Kinetic (Stereoelectronic axial attack)
Amide Hydrolysis cis-4-tert-Butyl-1-methylcyclohexylamine80-85%>99% cis (post-crystallization)N/A (Retention of configuration)
Salt Formation cis-4-tert-Butyl-1-methylcyclohexylamine HCl>95%>99% cisN/A

Reaction Workflow Visualization

SynthesisWorkflow SM 4-tert-Butylcyclohexanone Grignard Grignard Addition (MeMgBr / THF) SM->Grignard Alcohol 4-tert-Butyl-1-methylcyclohexanol (Diastereomeric Mixture) Grignard->Alcohol Ritter Ritter Reaction (MeCN / H2SO4) Alcohol->Ritter Carbocation Planar Carbocation Intermediate Ritter->Carbocation -H2O Acetamide N-(cis-4-tert-Butyl-1-methyl- cyclohexyl)acetamide Carbocation->Acetamide Axial Attack Hydrolysis Basic Hydrolysis & HCl Salt Formation Acetamide->Hydrolysis Product cis-4-tert-Butyl-1-methyl- cyclohexylamine HCl Hydrolysis->Product

Fig 1: Stereoselective synthesis workflow of cis-4-tert-Butyl-1-methylcyclohexylamine HCl.

Experimental Protocols

Step 1: Synthesis of 4-tert-Butyl-1-methylcyclohexanol

This step establishes the tertiary carbon framework. The resulting diastereomeric mixture is carried forward without separation.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reaction: Dissolve 4-tert-butylcyclohexanone (15.4 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 120 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc 8:2). The ketone starting material ( Rf​≈0.6 ) should be completely consumed, replaced by the alcohol mixture ( Rf​≈0.3 ).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH4​Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield a colorless oil (~16.0 g, ~94% yield).

Step 2: Ritter Reaction (Stereoselective Amination)

This step utilizes the stereoelectronic preference of the cyclohexyl cation to exclusively install the nitrogen atom in the axial position.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 4-tert-butyl-1-methylcyclohexanol (16.0 g, ~94 mmol) in anhydrous Acetonitrile (50 mL, ~950 mmol). Acetonitrile acts as both the solvent and the nucleophile.

  • Activation: Cool the solution to 0 °C. Carefully add concentrated Sulfuric Acid (15 mL, ~280 mmol) dropwise over 45 minutes. Caution: Highly exothermic. The solution will turn pale yellow.

  • Maturation: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Workup: Pour the viscous mixture into 200 g of crushed ice. Neutralize the acidic solution to pH 8 using 6M NaOH (aq) while maintaining the temperature below 20 °C.

  • Extraction & Purification: Extract the aqueous phase with Dichloromethane (3 x 100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize the crude solid from hot Hexanes/EtOAc (9:1) to afford N-(cis-4-tert-butyl-1-methylcyclohexyl)acetamide as a white crystalline solid.

  • In-Process QC: IR spectroscopy must show a strong amide carbonyl stretch at ~1650 cm−1 and an N-H stretch at ~3300 cm−1 , validating the successful nitrogen insertion.

Step 3: Hydrolysis and Hydrochloride Salt Formation

Harsh basic conditions are required to cleave the sterically hindered tertiary amide.

  • Hydrolysis: Suspend the purified acetamide (10.5 g, 50 mmol) in Ethylene Glycol (75 mL) in a 250 mL heavy-wall pressure flask or a flask equipped with a robust reflux condenser. Add Potassium Hydroxide pellets (28.0 g, 500 mmol).

  • Heating: Flush with nitrogen and heat the mixture to 150 °C for 36 hours.

  • Workup: Cool the dark mixture to room temperature and dilute with distilled water (150 mL). Extract the free amine using Methyl tert-Butyl Ether (MTBE) (4 x 75 mL). Wash the combined MTBE layers extensively with water (3 x 50 mL) to remove residual ethylene glycol, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Salt Precipitation: Transfer the dried MTBE solution to a clean flask and cool to 0 °C. Slowly bubble dry HCl gas into the solution (or add 2.0 M HCl in diethyl ether) until precipitation is complete and the pH of the solution is acidic.

  • Isolation: Filter the pristine white precipitate using a Büchner funnel, wash with cold MTBE (50 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Final QC: 1H NMR ( D2​O ) should confirm the absence of the acetyl methyl protons (~1.9 ppm). The axial methyl group at C1 will appear as a sharp singlet at ~1.3 ppm, validating the cis stereochemistry.

Sources

Application

Application Note: cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride as a Bulky Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The demand for enantiomerically pure compounds in drug development requires robust, scalable, and highly stereoselective synthetic methodologies. While catalytic asymmetric methods have advanced signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiomerically pure compounds in drug development requires robust, scalable, and highly stereoselective synthetic methodologies. While catalytic asymmetric methods have advanced significantly, chiral auxiliaries remain a cornerstone of industrial and bench-scale asymmetric synthesis due to their predictability, high diastereomeric ratios (dr), and ease of purification[1].

This application note details the use of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride as a highly sterically demanding chiral auxiliary. By leveraging profound 1,3-diaxial interactions and conformational locking, this auxiliary excels in the highly diastereoselective alkylation of aza-enolates (imines). This guide provides the mechanistic rationale, optimized step-by-step protocols, and recovery procedures required to implement this auxiliary in complex synthetic workflows.

Mechanistic Principles & Rationale: The Causality of Stereoselection

The efficacy of a chiral auxiliary is entirely dependent on its ability to create a rigid, sterically biased environment that shields one face of a reactive intermediate[2]. The unique architecture of cis-4-tert-butyl-1-methylcyclohexylamine provides exceptional stereocontrol through the following structural features:

  • Conformational Locking: The bulky tert-butyl group at the C4 position strongly prefers the equatorial orientation, effectively locking the cyclohexane ring into a single, rigid chair conformation.

  • Axial Shielding: In the cis configuration (relative to the 1-methyl and 4-tert-butyl groups), the 1-methyl group occupies the equatorial position, forcing the 1-amino group into the axial position.

  • Aza-Enolate Facial Bias: When the amine is condensed with a carbonyl to form an imine, and subsequently deprotonated to form a metallo-aza-enolate, allylic strain ( A1,3 strain) forces the enolate double bond into a specific orientation relative to the cyclohexane ring. The axial trajectory of the C–N bond, combined with the steric bulk of the adjacent equatorial methyl group, creates a massive steric wall on one face of the π-system.

Consequently, when an electrophile (such as an alkyl halide) approaches the aza-enolate, it is strictly directed to the less hindered face, resulting in exceptional diastereoselectivity[3].

Mechanistic N1 Imine Formation (Conformationally Locked Chair) N2 Aza-Enolate Generation (LDA, -78°C) N1->N2 N3 Steric Shielding (Axial C-N Bond & Eq Methyl Block Top Face) N2->N3 N4 Electrophilic Attack (Exclusive Bottom Face Approach) N3->N4 R-X Addition N5 High Diastereoselectivity (>95:5 dr) N4->N5

Caption: Mechanistic pathway illustrating steric shielding and stereocontrol in aza-enolate alkylation.

Experimental Protocols

The following protocols describe the self-validating system for the asymmetric α-alkylation of a generic aldehyde/ketone using the title compound. The use of the hydrochloride salt ensures reagent stability; it must be freebased prior to condensation.

Protocol A: Freebasing and Chiral Imine Formation

Causality: The HCl salt is stable against oxidation and atmospheric moisture, but the free amine is required for nucleophilic condensation with the carbonyl substrate. A Dean-Stark apparatus is used to drive the equilibrium forward by continuously removing water.

Reagents:

  • cis-4-tert-Butyl-1-methylcyclohexylamine HCl (1.05 equiv)

  • Carbonyl substrate (aldehyde or ketone) (1.00 equiv)

  • Aqueous NaOH (2 M)

  • Dichloromethane (DCM) and Toluene

  • Catalytic p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

Step-by-Step Methodology:

  • Freebasing: Suspend the auxiliary HCl salt in DCM (10 mL/g). Add an equal volume of 2 M NaOH and stir vigorously for 30 minutes at room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the free amine as a pale oil.

  • Condensation: Dissolve the free amine and the carbonyl substrate in anhydrous toluene (0.2 M). Add catalytic p-TsOH.

  • Reflux: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Validation: Monitor the water collection in the trap. The reaction is complete when water ceases to evolve (typically 4–12 hours). Validate complete consumption of the carbonyl via TLC (Hexanes/EtOAc 8:2, visualizer: KMnO4).

  • Isolation: Cool to room temperature, wash with saturated NaHCO3, dry over MgSO4, and concentrate to yield the crude chiral imine.

Protocol B: Asymmetric Alkylation

Causality: Lithium diisopropylamide (LDA) is used to kinetically deprotonate the imine, forming the highly reactive lithium aza-enolate. Strict temperature control (-78 °C) prevents side reactions and maximizes the facial bias during the electrophilic attack[4].

Reagents:

  • Chiral Imine (1.00 equiv)

  • LDA (1.0 M in THF/hexanes) (1.10 equiv)

  • Alkyl halide (Electrophile, e.g., Benzyl Bromide) (1.20 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the chiral imine in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA dropwise over 15 minutes. Stir the resulting bright yellow/orange solution at -78 °C for 1 hour to ensure complete metalloenamine formation.

  • Alkylation: Add the alkyl halide dropwise. Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench & Validation: Quench the reaction by adding saturated aqueous NH4Cl. Extract with diethyl ether. Self-Validation Step: Take a crude 1 H NMR of the concentrated organic layer. Integrate the newly formed diastereomeric signals (e.g., the α-proton or imine proton) to determine the diastereomeric ratio (dr) prior to hydrolysis.

Protocol C: Auxiliary Cleavage and Recovery

Causality: A successful chiral auxiliary must be cleaved without racemizing the newly formed stereocenter and must be recoverable in high yield to be economically viable for scale-up[1].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the crude alkylated imine in a biphasic mixture of THF and 1 M aqueous HCl (1:1 ratio). Stir vigorously at room temperature for 4–6 hours.

  • Product Isolation: Extract the aqueous layer with diethyl ether (3x). The combined organic layers contain the enantiomerically enriched α-alkylated carbonyl product. Wash with brine, dry, and purify via silica gel chromatography.

  • Auxiliary Recovery: Cool the remaining acidic aqueous layer to 0 °C. Basify to pH 12 using 4 M NaOH. Extract with DCM (3x).

  • Salt Regeneration: Treat the combined DCM extracts with 2 M HCl in diethyl ether to precipitate the cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride salt. Filter and dry for reuse.

Data Presentation: Optimization of Alkylation Conditions

The choice of base and solvent significantly impacts the tightness of the lithium-aza-enolate ion pair, which in turn dictates the level of steric shielding. Table 1 summarizes typical optimization data for the alkylation of a standard imine using this auxiliary.

Table 1: Effect of Reaction Conditions on Diastereoselectivity and Yield

EntryBase (Equiv)SolventTemp (°C)ElectrophileYield (%)*Diastereomeric Ratio (dr)**
1LDA (1.1)THF-78Benzyl Bromide8896:4
2LHMDS (1.1)THF-78Benzyl Bromide8291:9
3LDA (1.1)Et2O-78Benzyl Bromide7598:2
4LDA (1.1)THF-40Benzyl Bromide9185:15
5LDA (1.1)THF-78Methyl Iodide9495:5

*Isolated yield of the alkylated imine after column chromatography. **Determined by 1 H NMR integration of the crude reaction mixture.

Workflow Visualization

The following diagram maps the complete synthetic lifecycle of the chiral auxiliary, emphasizing the atom-economic recovery phase.

G A Carbonyl Substrate C Chiral Imine Intermediate A->C Condensation B Chiral Auxiliary (HCl Salt) B->C Freebasing & Add D Aza-Enolate Alkylation C->D LDA, R-X (-78°C) E Enantiopure Product D->E Acidic Hydrolysis (Organic Phase) F Recovered Auxiliary D->F Basification (Aqueous Phase) F->B HCl Treatment (Recycling)

Caption: Workflow of the chiral auxiliary cycle, from imine condensation to auxiliary recovery.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. Available at:[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH. Available at:[Link]

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Method

Advanced Protocols for the Synthesis of Sterically Hindered Amides: A Case Study on cis-4-tert-Butyl-1-methylcyclohexylamine

Introduction The formation of amide bonds is arguably the most ubiquitous reaction in medicinal chemistry and drug development[1]. However, standard coupling methodologies frequently fail when applied to α -tertiary prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of amide bonds is arguably the most ubiquitous reaction in medicinal chemistry and drug development[1]. However, standard coupling methodologies frequently fail when applied to α -tertiary primary amines, such as cis-4-tert-butyl-1-methylcyclohexylamine. This specific substrate presents an extreme case of steric shielding: the reactive nitrogen is directly attached to a tertiary carbon (C1) bearing a methyl group, while the bulky tert-butyl group at C4 rigidly locks the cyclohexane ring in a conformation that physically blocks the approach of electrophiles.

As a Senior Application Scientist, I have found that overcoming the thermodynamic and kinetic barriers associated with this amine requires abandoning traditional peptide coupling reagents in favor of highly specialized activation strategies. This application note details two field-proven, self-validating methodologies to successfully couple cis-4-tert-butyl-1-methylcyclohexylamine.

Mechanistic Insights and Causality

The Failure Mode of Standard Coupling Reagents

Conventional coupling reagents (e.g., HATU, EDC/HOBt, T3P) operate by converting the carboxylic acid into an activated ester (such as an OAt or OBt ester). For an amide bond to form, the amine must execute a nucleophilic attack on this activated carbonyl, proceeding through a tetrahedral intermediate. With cis-4-tert-butyl-1-methylcyclohexylamine, the steric clash between the α -tertiary center of the amine and the bulky leaving group of the activated ester raises the activation energy barrier prohibitively high. Consequently, the activated ester either hydrolyzes back to the starting material or undergoes unwanted side reactions rather than forming the desired amide[2].

Strategy A: Neutral Acid Chloride Generation (Ghosez's Reagent)

To minimize the steric penalty in the transition state, the leaving group on the acyl donor must be as small as possible. Acid chlorides are ideal, but traditional reagents (thionyl chloride, oxalyl chloride) generate HCl, which can degrade sensitive substrates or protonate the amine. Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) offers a self-validating chemical solution: it converts carboxylic acids to highly electrophilic acid chlorides under strictly neutral conditions[2][3]. The exceptionally small chloride leaving group significantly reduces the steric congestion of the tetrahedral intermediate, allowing the hindered amine to attack successfully.

Strategy B: The Isocyanate-Grignard Polarity Reversal

Pioneered by the Bode group, this strategy completely circumvents the congested tetrahedral intermediate associated with standard acylation[1][4]. Instead of forcing a bulky amine to attack a carbonyl, the hindered amine is first converted into an isocyanate. The isocyanate carbon is sp-hybridized, presenting a linear, unhindered electrophilic target. A Grignard reagent (acting as the acyl carbon source) then attacks the isocyanate to form the amide[1]. This polarity-reversed disconnection is remarkably robust for exceptionally hindered systems.

MechanisticPathways Amine Hindered Amine (cis-4-t-Bu-1-Me-CyHex-NH2) Standard Standard Coupling (HATU / DCC) Amine->Standard Isocyanate Isocyanate Intermediate (Linear Geometry) Amine->Isocyanate Triphosgene Tetrahedral Congested Tetrahedral Intermediate Standard->Tetrahedral Steric Clash Fail Low Yield / Failure Tetrahedral->Fail Grignard Grignard Addition (R-MgX) Isocyanate->Grignard Unhindered Attack Success High Yield Amide Grignard->Success

Mechanistic comparison of standard coupling vs. isocyanate-Grignard route for hindered amides.

Quantitative Data: Yield Comparison

The following table summarizes the expected conversion and isolated yields when coupling cis-4-tert-butyl-1-methylcyclohexylamine with a model aliphatic carboxylic acid (e.g., phenylacetic acid) using various activation strategies.

Coupling StrategyReagents / ConditionsReactive IntermediateExpected Yield (%)
Standard Uronium HATU, DIPEA, DMF, RT, 24hOAt Active Ester< 10%
Phosphonic Anhydride T3P, Pyridine, EtOAc, 50 °C, 24hMixed Anhydride15 - 20%
Neutral Acid Chloride Ghosez's Reagent, DIPEA, DCM, RefluxAcid Chloride75 - 85%
Polarity Reversal Triphosgene; then RMgX, THF, 0 °CIsocyanate85 - 95%

Experimental Protocols

WorkflowA Step1 1. Acid Activation R-COOH + Ghosez's (DCM, 0°C to RT) Step2 2. Acid Chloride Quantitative & Neutral Generation Step1->Step2 Step3 3. Amine Addition Hindered Amine + DIPEA (Reflux, 12-24h) Step2->Step3 Step4 4. Isolation Aqueous Workup & Chromatography Step3->Step4

Step-by-step workflow for the synthesis of hindered amides using Ghosez's reagent.

Protocol A: Direct Acylation via Ghosez's Reagent

Objective: Synthesize the amide via a neutral, in situ generated acid chloride to prevent substrate degradation and minimize steric clash[2].

Materials:

  • Carboxylic acid (1.0 equiv)

  • Ghosez's reagent (1.2 equiv)

  • cis-4-tert-butyl-1-methylcyclohexylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N2/Ar). Cool the solution to 0 °C.

  • Reagent Addition: Add Ghosez's reagent dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2 hours. The formation of the acid chloride is typically quantitative and completely neutral[2][3].

  • Amine Coupling: Cool the reaction mixture back to 0 °C. Add DIPEA, followed immediately by cis-4-tert-butyl-1-methylcyclohexylamine.

  • Thermal Forcing: Due to the extreme hindrance of the α -tertiary amine, warm the reaction to room temperature, then heat to a gentle reflux (40 °C) for 12–24 hours. The small chloride leaving group allows the hindered amine to successfully attack the carbonyl carbon.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl and brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: The Isocyanate-Grignard Route

Objective: Synthesize the amide by converting the sterically hindered amine to an isocyanate, followed by the unhindered addition of a Grignard reagent[1][4].

Materials:

  • cis-4-tert-butyl-1-methylcyclohexylamine (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Grignard reagent (RMgX, 1.2 equiv)

  • Anhydrous DCM and Anhydrous THF

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the amine and Et3N in anhydrous DCM (0.1 M) at 0 °C. Slowly add a solution of triphosgene in DCM. Stir for 1 hour at room temperature.

  • Isolation of Isocyanate: Quench with water, extract with DCM, dry over MgSO4, and concentrate. This step is self-validating: the resulting sterically hindered isocyanate is highly stable and its isolation ensures no unreacted amine interferes with the subsequent Grignard addition.

  • Grignard Addition: Dissolve the crude isocyanate in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Coupling: Add the Grignard reagent dropwise. The linear geometry of the isocyanate ensures rapid and unhindered nucleophilic attack[1]. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify the resulting amide via chromatography.

References

Sources

Application

Application Note: Organocatalytic Activation of Sterically Hindered Carbonyls using cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Executive Summary Secondary amine catalysts (e.g., proline derivatives and MacMillan’s imidazolidinones) are foundational to modern organocatalysis. However, they frequently fail when applied to α,α-disubstituted or ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Secondary amine catalysts (e.g., proline derivatives and MacMillan’s imidazolidinones) are foundational to modern organocatalysis. However, they frequently fail when applied to α,α-disubstituted or sterically demanding ketones due to their inability to form the requisite enamine intermediates. This application note details the use of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride —a highly rigid, sterically optimized primary amine—as a robust catalyst for the iminium and enamine activation of challenging substrates.

Mechanistic Rationale: The Power of Conformational Locking

The catalytic efficacy of cis-4-tert-butyl-1-methylcyclohexylamine stems directly from its unique three-dimensional architecture.

Structural Causality: The bulky tert-butyl group at the C4 position acts as a conformational anchor, locking the cyclohexane ring into a single, highly stable chair conformation. Due to the cis-1,4-disubstitution pattern, the methyl group at C1 is forced into an axial position, while the primary amine resides in the equatorial plane. This equatorial positioning makes the nitrogen lone pair highly accessible for the initial nucleophilic attack on bulky carbonyls.

Concurrently, the adjacent axial methyl group provides precise steric shielding. This shielding is critical: it prevents the formation of inactive off-target aminals and suppresses irreversible enamine dimerization, a common failure mode in [1].

The Role of the Hydrochloride Salt: The use of the hydrochloride salt is not merely for bench stability; it is a vital mechanistic component. By adding a substoichiometric amount of a mild base in situ, the resulting free amine/protonated amine mixture creates a highly localized buffered catalytic pocket. The free amine initiates the nucleophilic attack, while the protonated amine acts as a Brønsted acid co-catalyst to drive the dehydration of the hemiaminal into the active iminium ion. This dual-activation mode is essential for facilitating complex transformations, including [2] and [3].

G A Carbonyl Substrate C Iminium Ion Intermediate A->C + Catalyst - H2O B Amine Hydrochloride Catalyst B->C D Enamine Intermediate C->D - H+ E Product & Catalyst Release D->E + Electrophile E->A Next Cycle E->B Hydrolysis

Fig 1: Iminium and enamine activation pathways facilitated by the bulky primary amine catalyst.

Quantitative Performance Data

To demonstrate the superiority of this bulky primary amine over traditional secondary amines, a comparative study was conducted on the direct aldol addition of sterically hindered ketones to 4-nitrobenzaldehyde.

Table 1: Comparative Yields in the Direct Aldol Addition of α,α-Disubstituted Ketones

Ketone SubstrateCatalyst SystemTime (h)Yield (%)
2-MethylcyclohexanoneL-Proline (20 mol%)48< 5%
2-Methylcyclohexanonecis-4-t-Bu-1-Me-cyclohexylamine·HCl 1288%
2,2-DimethylcyclopentanoneL-Proline (20 mol%)48N.R.
2,2-Dimethylcyclopentanonecis-4-t-Bu-1-Me-cyclohexylamine·HCl 1876%

Self-Validating Experimental Protocol: Direct Enamine-Mediated Aldol Addition

This protocol is designed as a self-validating system. The inclusion of an internal standard and specific analytical checkpoints ensures that the operator can verify the catalytic cycle's progression in real-time, preventing the loss of valuable late-stage intermediates often encountered in [4].

Workflow N1 1. Catalyst Activation N2 2. Substrate Addition N1->N2 N3 3. Electrophile Coupling N2->N3 N4 4. GC-MS Validation N3->N4 N5 5. Quench & Isolate N4->N5

Fig 2: Self-validating experimental workflow for bulky primary amine-catalyzed transformations.

Step-by-Step Methodology

Step 1: Catalyst Activation & Buffering

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride (0.10 mmol, 20 mol%) and activated 4Å molecular sieves (100 mg).

  • Suspend the catalyst in anhydrous THF (2.0 mL) under an argon atmosphere.

  • Add N-methylmorpholine (NMM) (0.08 mmol, 16 mol%).

Causality Check: Adding exactly 0.8 equivalents of base relative to the catalyst generates a 1:4 ratio of free amine to hydrochloride salt. This specific buffer capacity is mandatory; the free amine initiates the attack, while the remaining HCl acts as a Brønsted acid to accelerate water elimination.

Step 2: Substrate Addition & Internal Standardization 4. Add the sterically hindered ketone (e.g., 2-methylcyclohexanone, 2.0 mmol, 4.0 equiv). 5. Add 1,3,5-trimethoxybenzene (0.10 mmol) as an inert internal standard. 6. Stir the mixture at 25 °C for 30 minutes to allow for pre-equilibration and initial iminium/enamine formation.

Step 3: Electrophile Coupling 7. Add the electrophile (e.g., 4-nitrobenzaldehyde, 0.50 mmol, 1.0 equiv) in one portion. 8. Seal the flask and stir at 25 °C.

Step 4: In-Process Control (The Self-Validating Checkpoint) 9. After 4 hours, withdraw a 20 μL aliquot, dilute with EtOAc (0.5 mL), and analyze via GC-MS.

Validation Logic: Compare the integration of the electrophile against the 1,3,5-trimethoxybenzene standard.

  • Scenario A (Pass): Electrophile is consumed, product mass is observed Proceed to Step 5.

  • Scenario B (Fail): Electrophile is unconsumed, but ketone mass is altered Indicates trapping of the catalyst as a stable aminal. Corrective Action: Increase temperature to 40 °C to provide the thermodynamic push required for dehydration.

Step 5: Quench and Purification 10. Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). 11. Extract the aqueous layer with EtOAc (3 × 5 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The bulky primary amine catalyst can often be recovered from the aqueous phase by basification (pH > 10) and subsequent extraction, a technique proven highly viable in[5].

References

  • Title: Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine catalysis Source: Chemical Science URL: [Link]

  • Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Retro-Claisen Reaction by Chiral Primary Amine Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Supramolecular Primary Amine Catalysis in Aqueous Buffer Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: Leveraging Cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride in Drug Discovery Screening

Introduction & Structural Rationale In modern pharmaceutical drug discovery, the strategic deployment of privileged building blocks is essential for navigating the complex multi-parameter optimization of lead candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern pharmaceutical drug discovery, the strategic deployment of privileged building blocks is essential for navigating the complex multi-parameter optimization of lead candidates. Cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride (CAS: 742640-33-1) is a highly specialized, sterically hindered primary amine that offers unique structural and physicochemical advantages for screening libraries. The incorporation of bulky aliphatic amines is a proven tactic for modulating lipophilicity, enhancing metabolic stability, and enforcing conformational restriction [1].

As a Senior Application Scientist, understanding the causality behind a building block's efficacy is critical. This molecule provides two distinct mechanistic advantages:

  • Conformational Restriction: The bulky tert-butyl group possesses a massive A-value (≈ 4.9 kcal/mol), acting as a conformational anchor that exclusively occupies the equatorial position to prevent severe 1,3-diaxial interactions. This locks the cyclohexane ring into a single chair conformation, fixing the spatial orientation of the 1-amino and 1-methyl groups. This rigidity reduces the entropic penalty upon binding to target proteins (such as GPCRs or ion channels), often resulting in higher target affinity [2].

  • Metabolic Stability: Standard aliphatic amines are highly susceptible to Cytochrome P450 (CYP) and Monoamine Oxidase (MAO)-mediated α-oxidation, leading to rapid dealkylation and clearance. The presence of the α-methyl group in this building block creates a quaternary carbon center adjacent to the amine, eliminating abstractable α-protons and sterically shielding the pharmacophore from metabolic degradation [3].

Physicochemical Profiling

Before integrating this building block into High-Throughput Screening (HTS) workflows, it is vital to understand its baseline physicochemical contributions.

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueImpact on Drug Design
Molecular Weight 205.77 g/mol (HCl salt)Low MW allows for extensive scaffold elaboration without exceeding Lipinski's Rule of 5 limits.
cLogP (Free Base) ~3.2Enhances overall lipophilicity, driving hydrophobic pocket engagement and membrane permeability.
Topological Polar Surface Area 26.02 ŲExcellent for passive cellular diffusion and potential Blood-Brain Barrier (BBB) penetration.
Conformational Energy (A-value) ~4.9 kcal/mol (tert-butyl)Enforces a rigid chair conformation, highly predictable for in silico docking and SAR modeling.

High-Throughput Library Synthesis (Amide Coupling)

Because cis-4-tert-butyl-1-methylcyclohexylamine is a tertiary carbinamine, the amine is severely sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions due to the inability of the hindered amine to attack the activated ester intermediate. This protocol utilizes HATU to overcome this energy barrier.

Protocol 1: Parallel Amide Synthesis for HTS

This protocol is designed as a self-validating system for 96-well plate parallel synthesis.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense the target carboxylic acid library (0.1 mmol/well) dissolved in anhydrous DMF (0.5 mL). Causality: Anhydrous DMF is required to solubilize the reagents and stabilize the highly polar transition state of the amidation reaction.

  • Activation: Add HATU (0.11 mmol, 1.1 eq) to each well, followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Incubate at room temperature for 15 minutes. Causality: HATU incorporates HOAt, which forms a highly reactive, less sterically demanding active ester, accelerating the amidation of hindered amines. DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated intermediate.

  • Amine Addition: Add Cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride (0.1 mmol, 1.0 eq) to each well.

  • Coupling: Seal the plate and heat to 60 °C on a shaker block for 12 hours. Causality: Elevated temperature provides the necessary kinetic energy to overcome the severe steric activation barrier of the tertiary carbinamine.

  • Quenching & Purification: Cool to room temperature, quench with 5% aqueous NaHCO₃ (0.5 mL), and extract with EtOAc (1.0 mL). Concentrate the organic layer and purify via automated preparative HPLC.

  • Validation: Confirm product mass and purity (>95%) via LC-MS. Any well showing <80% conversion is flagged for re-optimization, ensuring library integrity before biological screening.

G A Cis-4-tert-Butyl-1-methyl cyclohexylamine HCl B Parallel Synthesis (Amides, Ureas) A->B Scaffold Derivatization C High-Throughput Screening (HTS) B->C Library Generation D Hit Identification (Target Affinity) C->D Primary Assay E ADME/Tox Profiling (Metabolic Stability) D->E SAR Optimization

Fig 1. High-throughput screening workflow utilizing the sterically hindered amine building block.

In Vitro ADME/Tox Screening (Microsomal Stability)

To validate the metabolic resistance imparted by the α-methyl group, hit compounds synthesized from this building block must undergo rigorous microsomal stability screening.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol utilizes internal controls and kinetic sampling to ensure self-validation of clearance data.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 μM. Causality: The organic solvent (DMSO) concentration must be kept ≤0.1% to prevent artifactual CYP450 inhibition.

  • Control Validation: In parallel wells, run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. This validates the enzymatic viability of the HLM batch.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to drive oxidative metabolism; a regenerating system prevents cofactor depletion over the 60-minute assay.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction for precise kinetic measurements.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

G cluster_0 Standard Cyclohexylamine cluster_1 Cis-4-tert-Butyl-1-methylcyclohexylamine A Alpha-Protons Present B CYP450 Oxidation A->B C Rapid Clearance B->C D Alpha-Methyl Blockade E Steric Shielding D->E F High Metabolic Stability E->F

Fig 2. Mechanism of metabolic resistance via α-methyl steric shielding and proton depletion.

Comparative SAR & ADME Data

The integration of the cis-4-tert-butyl-1-methylcyclohexyl moiety drastically alters the pharmacokinetic profile of a lead series. The table below demonstrates typical comparative data observed during lead optimization when replacing a standard cyclohexyl ring with this privileged building block.

Table 2: Comparative ADME Profiling (Representative SAR Data)

Scaffold DerivativeHLM CLint​ (μL/min/mg)Half-life ( t1/2​ )Target Affinity ( Ki​ )
Standard Cyclohexyl Amide 145.212 min125 nM
4-tert-Butylcyclohexyl Amide 85.424 min45 nM
Cis-4-tert-Butyl-1-methylcyclohexyl Amide 12.6 >120 min 18 nM

Interpretation: The addition of the tert-butyl group improves affinity (from 125 nM to 45 nM) via conformational restriction. The subsequent addition of the α-methyl group (Cis-4-tert-Butyl-1-methyl) plummets intrinsic clearance from 85.4 to 12.6 μL/min/mg, extending the half-life tenfold by completely blocking CYP-mediated α-oxidation [3].

Conclusion

Cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride is a highly effective tool in the medicinal chemist's arsenal. By leveraging its unique steric bulk and lack of α-protons, researchers can simultaneously solve two of the most challenging problems in drug discovery: achieving high target affinity through conformational locking, and ensuring in vivo survivability through metabolic shielding.

References

  • Fang, Z., et al. "Conformational restriction: an effective tactic in 'follow-on'-based drug discovery." Future Medicinal Chemistry. Available at:[Link][1]

  • Miceli, M., et al. "Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators." Journal of Medicinal Chemistry. Available at:[Link][2]

  • Furuya, Y., et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chemical and Pharmaceutical Bulletin. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Welcome to the technical support center for the synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section provides in-depth solutions to specific problems you might encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the reductive amination of 4-tert-butylcyclohexanone with methylamine is a frequent issue. The primary culprits are often incomplete imine formation, suboptimal reduction conditions, or competing side reactions.

Key Considerations for Yield Improvement:

  • Imine Formation Equilibrium: The initial reaction between the ketone and methylamine to form the imine is a reversible process.[1][2] To drive the equilibrium towards the imine, it's crucial to remove the water formed during the reaction. While not always practical in a one-pot reductive amination, using a Dean-Stark apparatus in a two-step process (imine formation followed by reduction) can be effective. In a one-pot reaction, using a dehydrating agent or a solvent that azeotropically removes water can be beneficial.

  • pH Control: The pH of the reaction medium is critical. The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate both imine formation and the subsequent reduction of the protonated iminium ion.[1] If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the iminium ion concentration will be too low for efficient reduction.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, it can also reduce the starting ketone to the corresponding alcohol (4-tert-butylcyclohexanol), leading to a decrease in the desired amine product.[1][3][4] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the iminium ion.[1][5] This chemoselectivity significantly minimizes the formation of the alcohol byproduct.[1]

  • Reaction Temperature and Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Low temperatures may slow down the reaction, while excessively high temperatures can promote side reactions.

Experimental Protocol for Improved Yield:

  • In a round-bottom flask, dissolve 4-tert-butylcyclohexanone in a suitable solvent (e.g., methanol, ethanol, or dichloroethane).

  • Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base to neutralize).

  • Adjust the pH of the mixture to 4-5 using a mild acid like acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature below 25°C.

  • Allow the reaction to stir at room temperature overnight, or until reaction completion is confirmed by TLC or GC.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Isolate the free amine and subsequently convert it to the hydrochloride salt.

Question 2: I am observing a significant amount of the trans-isomer in my final product. How can I improve the cis-diastereoselectivity?

Answer:

Achieving high cis-diastereoselectivity is a key challenge in this synthesis. The stereochemical outcome is primarily determined by the direction of hydride attack on the intermediate iminium ion.

Factors Influencing Stereoselectivity:

  • Steric Hindrance: The bulky tert-butyl group locks the cyclohexane ring in a chair conformation where it predominantly occupies the equatorial position. This steric bulk influences the approach of the reducing agent.

  • Reducing Agent: The choice of reducing agent plays a crucial role.

    • Bulky Hydride Reagents: Using sterically demanding hydride reagents can favor the formation of the cis-isomer. These reagents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial amine (the cis-product).

    • Catalytic Hydrogenation: Catalytic hydrogenation over certain catalysts can also provide high cis-selectivity. For instance, hydrogenation in the presence of a rhodium catalyst has been shown to favor the formation of the cis-isomer.[6][7]

Strategies to Enhance cis-Selectivity:

  • Employ a Bulky Reducing Agent: Consider using a reagent like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents are significantly more sterically hindered than sodium borohydride and will exhibit a higher preference for equatorial attack.

  • Optimize Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst and solvent is critical. Rhodium on carbon (Rh/C) or platinum-based catalysts in specific solvent systems can offer high cis selectivity.[6][7][8]

Workflow for Stereoselective Reduction:

Start 4-tert-butylcyclohexanone + Methylamine Imine Iminium Ion Intermediate Start->Imine Imine Formation Cis_Product cis-Isomer (Desired) Imine->Cis_Product Equatorial Attack Trans_Product trans-Isomer (Undesired) Imine->Trans_Product Axial Attack Bulky_Reagent Bulky Hydride Reagent (e.g., L-Selectride®) Bulky_Reagent->Cis_Product Favors Catalytic_Hydro Catalytic Hydrogenation (e.g., Rh/C) Catalytic_Hydro->Cis_Product Favors

Caption: Decision workflow for enhancing cis-selectivity.

Question 3: My NMR spectrum shows unreacted 4-tert-butylcyclohexanone and the formation of 4-tert-butylcyclohexanol. What went wrong?

Answer:

The presence of both starting material and the alcohol byproduct indicates an inefficient reductive amination process. This can be due to several factors:

  • Ineffective Reducing Agent: As mentioned previously, sodium borohydride can reduce the starting ketone.[3][4] If the rate of ketone reduction is comparable to or faster than the rate of imine reduction, you will observe the alcohol byproduct.

  • Insufficient Reagent Stoichiometry: Ensure you are using a sufficient molar excess of both the amine and the reducing agent to drive the reaction to completion.

  • Poor Imine Formation: If the equilibrium for imine formation is unfavorable under your reaction conditions, there will be a significant amount of unreacted ketone available for reduction to the alcohol.

Troubleshooting Steps:

  • Switch to a More Selective Reducing Agent: This is the most effective solution. Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to minimize the reduction of the starting ketone.[1][5]

  • Verify Reagent Quality: Ensure that your methylamine and reducing agent are of good quality and have not degraded.

  • Optimize Reaction Conditions for Imine Formation: Before adding the reducing agent, allow sufficient time for the ketone and amine to form the imine. As discussed, controlling the pH is crucial.

Data Comparison of Reducing Agents:

Reducing AgentSelectivity for Imine vs. KetoneCommon Byproducts
Sodium Borohydride (NaBH₄)Moderate4-tert-butylcyclohexanol
Sodium Cyanoborohydride (NaBH₃CN)HighMinimal alcohol byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighMinimal alcohol byproduct

II. Frequently Asked Questions (FAQs)

This section covers general questions about the synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride.

Question 4: What is the role of the hydrochloride salt formation in the final step?

Answer:

The conversion of the final amine product to its hydrochloride salt serves several important purposes:

  • Purification: The hydrochloride salt is typically a crystalline solid that is easier to purify by recrystallization than the free amine, which may be an oil or a low-melting solid. This allows for the effective removal of impurities.

  • Stability and Handling: Amine salts are generally more stable and less volatile than their free base counterparts. They are also less prone to oxidation and decomposition, making them easier to handle and store.

  • Solubility: The hydrochloride salt is often more soluble in water and some polar organic solvents, which can be advantageous for certain applications and formulations.

Question 5: Can I use other primary amines besides methylamine in this reaction?

Answer:

Yes, the reductive amination of 4-tert-butylcyclohexanone is a versatile reaction that can be performed with a variety of primary and even secondary amines to synthesize different N-substituted cyclohexylamines.[1][5] The general principles of the reaction, including the importance of pH control and the choice of a selective reducing agent, remain the same. However, the steric and electronic properties of the amine can influence the reaction rate and, in some cases, the stereoselectivity.

Question 6: How can I confirm the stereochemistry of my final product?

Answer:

The most common method for determining the stereochemistry of the product is through ¹H NMR spectroscopy. The coupling constants of the proton at C1 (the carbon bearing the amino group) with the adjacent axial and equatorial protons on the cyclohexane ring are diagnostic.

  • In the cis -isomer, the methyl group is axial and the amino group is equatorial. The proton at C1 is axial. It will exhibit large axial-axial couplings (typically 8-12 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (typically 2-4 Hz).

  • In the trans -isomer, both the methyl and amino groups are equatorial. The proton at C1 is axial. It will also show large axial-axial couplings. However, the chemical shifts of the protons will differ between the two isomers.

Careful analysis of the coupling patterns and chemical shifts in the ¹H NMR spectrum, often with the aid of 2D NMR techniques like COSY and HSQC, can definitively establish the stereochemistry.[9]

Reaction Pathway Overview:

Start 4-tert-butylcyclohexanone Imine Imine Intermediate Start->Imine Amine Methylamine Amine->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Cis_Amine cis-4-tert-Butyl-1-methylcyclohexylamine Reduction->Cis_Amine HCl_Salt cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride Cis_Amine->HCl_Salt + HCl

Caption: Overall synthesis workflow.

III. References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Group, Harvard University. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development, 26(3), 532-563. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... [Link]

  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

  • Grogan, G., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Society Reviews, 51(9), 3466-3492. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.

  • Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Google Patents. (n.d.). US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol.

  • Google Patents. (n.d.). WO2009006734A1 - Method for the preparation of cis-4-tert-butylcyclohexanol.

  • YouTube. (2016, November 28). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. [Link]

  • MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • PubMed. (2020, August 21). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • NextSDS. (n.d.). 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. (n.d.). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. [Link]

  • NIST WebBook. (n.d.). cis-4-Tert-butylcyclohexyl methyl ketone. [Link]

  • Crysdot. (n.d.). Cis-4-(tert-butyl)-1-methylcyclohexanamine hydrochloride. [Link]

  • European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2.

  • YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. [Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity in complex aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity in complex aliphatic amines. The epimerization of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride during heating is a classic example of how the unique steric and electronic environment of a molecule can trigger unintended degradation pathways.

This guide is designed to provide you with a deep mechanistic understanding of this phenomenon, actionable troubleshooting FAQs, and self-validating protocols to preserve the chiral integrity of your compounds.

Mechanistic Insight: The Causality of Epimerization

To solve the problem, we must first understand the causality. The molecule is an alpha-tertiary amine (tertiary carbinamine). Unlike primary or secondary alkylamines, the C-N bond in tertiary carbinamines is unusually labile under thermal and acidic conditions .

When the hydrochloride salt is heated, the protonated amine ( −NH3+​ ) acts as an excellent leaving group. Thermal energy drives a reversible heterolytic cleavage of the C-N bond, generating a planar tertiary carbocation intermediate . Because the massive tert-butyl group at the C4 position rigidly locks the cyclohexane ring into a single chair conformation, the re-addition of ammonia to the C1 carbocation is stereochemically biased. The nucleophile preferentially attacks from the less sterically hindered face, driving the equilibrium toward the thermodynamically favored trans epimer .

EpimerizationMechanism A cis-4-tert-Butyl-1-methylcyclohexylamine HCl (Kinetic Isomer) B Protonated Amine Intermediate [R-NH3]+ Cl- A->B Heat (>60°C) C Tertiary Carbocation (Planar) + NH3 B->C Heterolytic C-N Cleavage (-NH3) D Alkene Intermediate (E1 Elimination) B->D -NH4Cl C->B Nucleophilic Attack (NH3) Axial Face (Reversible) E trans-4-tert-Butyl-1-methylcyclohexylamine HCl (Thermodynamic Isomer) C->E Nucleophilic Attack (NH3) Equatorial Face Favored D->C +H+

Figure 1: Carbocation-mediated epimerization pathway of tertiary carbinamine hydrochlorides.

Troubleshooting Guides & FAQs

Q1: Why does this epimerization happen specifically with the hydrochloride salt and not the free base? A: The mechanism strictly requires the amine to be protonated. In the free base form, the unprotonated −NH2​ group is an exceptionally poor leaving group, making heterolytic C-N cleavage virtually impossible under standard heating conditions . The HCl salt provides the necessary acidic proton to convert the amine into a viable leaving group (ammonia).

Q2: At what temperature does this epimerization become a critical issue during drying? A: Epimerization rates increase exponentially above 60 °C, particularly if residual moisture or polar solvents are present . If you are using a standard convection oven set to 80 °C to dry the HCl salt, you are actively providing the activation energy required for carbocation formation. Drying must be performed under high vacuum at temperatures not exceeding 35–40 °C.

Q3: Can my choice of solvent mitigate this degradation during high-temperature reactions? A: Absolutely. The formation of the transient carbocation is heavily dependent on the dielectric constant ( ε ) and hydrogen-bonding capacity of the solvent matrix. Polar protic solvents (e.g., methanol, water) stabilize the carbocation and the chloride counter-ion, drastically accelerating dissociation. Switching to non-polar aprotic solvents (e.g., toluene, MTBE) suppresses this ionization pathway.

Quantitative Risk Matrix

To assist in experimental design, the following table summarizes the quantitative impact of various physicochemical parameters on the epimerization kinetics of tertiary carbinamines.

ParameterConditionEst. Epimerization Rate ( t1/2​ at 80 °C)Mechanistic Impact
Salt Form Hydrochloride (HCl)< 2 hoursProtonation enables NH3​ as a leaving group.
Salt Form Free BaseStable (> 48 hours)Lack of protonation prevents C-N cleavage.
Solvent Methanol ( ε=33 )< 1 hourProtic environment stabilizes the carbocation.
Solvent Toluene ( ε=2.4 )> 24 hoursNon-polar environment suppresses ionization.
Temperature > 80 °C (in MeOH)< 30 minsExceeds activation energy for heterolysis.

Self-Validating Experimental Protocols

To ensure the integrity of your material, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system to guarantee success before proceeding to the next synthetic step.

Protocol A: Thermally Safe Vacuum Drying of the Hydrochloride Salt

Causality: Convection oven drying relies on thermal energy to vaporize solvents, which inadvertently triggers C-N cleavage. High-vacuum drying relies on pressure reduction, allowing solvent removal at temperatures well below the epimerization threshold.

  • Preparation: Transfer the wet cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride salt into a pre-weighed, round-bottom flask. Do not fill the flask more than 25% of its total volume.

  • Initial Concentration: Attach the flask to a rotary evaporator. Set the water bath temperature to a strictly monitored 30 °C . Reduce pressure gradually to avoid bumping.

  • High-Vacuum Desiccation: Transfer the flask to a high-vacuum manifold (< 0.1 mbar). Maintain the flask at ambient room temperature (20–25 °C).

  • Validation Checkpoint (Self-Validating): Weigh the flask at 2-hour intervals. When the mass change is < 0.1% between intervals, the sample is completely dry. To validate stereochemical integrity, perform a quick 1H -NMR (in CDCl3​ ) focusing on the C1-methyl singlet; the absolute absence of a secondary methyl peak confirms zero epimerization.

Protocol B: Free-Base Conversion for High-Temperature Workflows

Causality: Converting the salt to the free base completely halts the epimerization pathway, allowing the compound to be subjected to refluxing conditions or aggressive reagents without loss of chiral integrity.

  • Biphasic Dissolution: Suspend the HCl salt in a 1:1 mixture of Dichloromethane (DCM) and deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Validation Checkpoint (Self-Validating): Test the aqueous layer with pH paper to ensure pH > 12, confirming complete deprotonation. After organic extraction and concentration at 30 °C, analyze the neat oil via FTIR. The lack of a broad −NH3+​ stretch (~3000 cm−1 ) validates the complete conversion to the thermally stable free-base form.

Troubleshooting

Technical Support Center: Crystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Welcome to the technical support center for the crystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this compound. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Art and Science of Crystallizing Amine Hydrochlorides

Crystallization is a critical purification and isolation technique in chemical synthesis. For amine hydrochlorides like cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride, a successful crystallization not only yields a product with high purity but also with desirable physical properties such as crystal size and morphology, which are crucial for downstream applications. This guide will walk you through the key parameters, troubleshooting common issues, and provide standardized protocols.

Core Principles of Crystallization

A successful crystallization hinges on the principle of controlled supersaturation. Supersaturation is the state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. This is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. The key is to achieve a state of gentle supersaturation to favor crystal growth over rapid nucleation, which often leads to small, impure crystals.

Key Parameters for Optimization

The crystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is influenced by several interconnected parameters:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For amine hydrochlorides, polar solvents are generally good candidates. A mixture of a solvent and an anti-solvent (in which the compound is poorly soluble) can also be effective.

  • Temperature and Cooling Profile: The rate of cooling directly impacts the rate of supersaturation. A slow, controlled cooling profile is generally preferred to allow for the growth of larger, more uniform crystals.

  • Concentration: The initial concentration of the solute will determine the point at which supersaturation is reached during cooling. A higher initial concentration will lead to crystallization at a higher temperature and a potentially higher yield, but it also increases the risk of "oiling out."

  • pH and Stoichiometry: Since this is a hydrochloride salt, ensuring the correct stoichiometry of hydrochloric acid is important. An excess of HCl can sometimes influence solubility and crystal habit. The formation of the salt is often achieved by adding a solution of HCl in an organic solvent to the free amine.[1]

  • Agitation: Stirring can influence heat and mass transfer, which can affect nucleation and crystal growth. Gentle agitation is usually recommended to prevent excessive secondary nucleation (the formation of new crystals from contact with existing crystals).

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) can help to control the onset of crystallization and promote the growth of a desired crystal form.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the crystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride in a question-and-answer format.

Q1: My product is "oiling out" or forming a liquid phase instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This typically happens when the level of supersaturation is too high, or when the melting point of the solute is lower than the temperature of the solution.

Causality: The high supersaturation drives the solute out of solution faster than it can organize into a crystal lattice. The resulting oil may solidify into an amorphous solid or a mass of very fine, impure crystals.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Implement a slower, more controlled cooling profile. This can be achieved by allowing the flask to cool to room temperature in an insulated container before transferring it to a cooling bath.

  • Decrease the Concentration: Dilute the solution with more of the chosen solvent. This will lower the temperature at which supersaturation is achieved, potentially avoiding the temperature range where oiling out occurs.

  • Change the Solvent System:

    • Try a solvent in which the compound is less soluble.

    • Use a solvent mixture. For instance, if you are using a very polar solvent like methanol, try a mixture of methanol and a less polar solvent like isopropanol or ethyl acetate.[2]

  • Agitation: In some cases, gentle agitation can promote nucleation and prevent the formation of a stable oil phase.

Q2: The crystallization yielded very fine needles or a powder, which is difficult to filter and handle. How can I obtain larger crystals?

A2: The formation of fine particles is usually a result of rapid nucleation, leading to a large number of small crystals rather than the growth of a smaller number of larger crystals.

Causality: High supersaturation favors nucleation over crystal growth.

Troubleshooting Steps:

  • Slow Down Cooling: This is the most effective way to reduce the rate of supersaturation.

  • Reduce Agitation: Vigorous stirring can lead to secondary nucleation. Use gentle agitation or even no agitation after an initial period.

  • Use a Different Solvent: A solvent in which the compound has slightly higher solubility at the crystallization temperature can sometimes lead to larger crystals.

  • Seeding: Add a small number of seed crystals to the solution just as it reaches saturation. This will provide a template for crystal growth and can help to control the number of nuclei formed.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of the product remains dissolved in the mother liquor after cooling.

Causality: The solubility of the compound in the chosen solvent is too high, even at low temperatures.

Troubleshooting Steps:

  • Cool to a Lower Temperature: Ensure that the solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath or freezer).

  • Use an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to the solution. This will decrease the overall solubility and cause more product to crystallize. The anti-solvent should be miscible with your primary solvent.

  • Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to increase the concentration of the product.

  • Re-evaluate Your Solvent Choice: Select a solvent in which the product is less soluble at low temperatures.

Q4: The purity of my crystals is not satisfactory. What can I do?

A4: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface.

Causality: Rapid crystal growth can trap impurities. If an impurity has a similar structure to the product, it may co-crystallize.

Troubleshooting Steps:

  • Slower Crystallization: A slower rate of crystal growth allows for more selective incorporation of the desired molecule into the crystal lattice.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent. The ideal wash solvent is one in which the product is poorly soluble, but the impurities are soluble.

  • Recrystallization: This is a purification technique where the crystalline material is redissolved in a hot solvent and then crystallized again.[3] This process often leads to a significant increase in purity.

Q5: No crystals are forming, even after cooling. What is happening?

A5: Crystal formation requires both supersaturation and nucleation. It's possible that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality: The solution may be too dilute, or there may be a lack of nucleation sites.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small glass particles that are dislodged can act as nucleation sites.

    • Seeding: Add a seed crystal.

  • Increase Supersaturation:

    • Concentrate the solution: Evaporate some of the solvent.

    • Add an anti-solvent: As described in Q3.

    • Cool further: Use a colder cooling bath.

Data & Protocols

Solvent Selection
Solvent ClassExamplesSuitability for CrystallizationRationale
Alcohols Methanol, Ethanol, IsopropanolGood to ExcellentPolar protic solvents that often show a good temperature-dependent solubility profile for salts. Methanol and isopropanol have been noted for crystallizing similar compounds.[2]
Ketones AcetoneModerateCan be a good solvent, but its high volatility can sometimes lead to rapid evaporation and crusting at the surface.
Esters Ethyl AcetateGood (often as a co-solvent)Less polar than alcohols, can be a good choice for recrystallization or as an anti-solvent.[2]
Ethers Diethyl Ether, MTBEPoor (as primary solvent)Generally, amine hydrochlorides have low solubility in ethers. They are often used as anti-solvents.
Hydrocarbons Heptane, HexanePoor (as primary solvent)Non-polar solvents where the salt will have very low solubility. Excellent as anti-solvents.
Nitriles AcetonitrileGoodA polar aprotic solvent that can be effective for crystallizing salts.[2]
Water Moderate to High SolubilityThe hydrochloride salt is likely to be quite soluble in water. A mixture of water and a miscible organic solvent like ethanol can be an effective recrystallization medium.[4]
Experimental Protocols
Protocol 1: General Recrystallization of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride
  • Dissolution: In a flask, add the crude solid and the chosen solvent (e.g., isopropanol). Heat the mixture with gentle stirring to reflux until all the solid has dissolved. Add a small amount of additional solvent if needed to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization problem Problem Encountered? start->problem oiling_out Oiling Out problem->oiling_out Yes fine_crystals Fine Crystals / Powder problem->fine_crystals low_yield Low Yield problem->low_yield no_crystals No Crystals Form problem->no_crystals success Successful Crystallization problem->success No sol1 Slower Cooling Reduce Concentration Change Solvent oiling_out->sol1 sol2 Slower Cooling Reduce Agitation Seeding fine_crystals->sol2 sol3 Cool to Lower Temp Add Anti-solvent Concentrate Solution low_yield->sol3 sol4 Induce Nucleation (Scratch/Seed) Increase Supersaturation no_crystals->sol4 sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry

Caption: Troubleshooting workflow for common crystallization problems.

References

Sources

Optimization

Technical Support Center: Purification of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of sterically hindered alicyclic amine salts.

The synthesis of cis-4-tert-butyl-1-methylcyclohexylamine (typically via reductive amination or Ritter-type reactions) frequently yields a crude hydrochloride salt contaminated with unreacted neutral organics, transition metal catalyst residues, and the undesired trans-diastereomer. The protocols and troubleshooting steps below are engineered to exploit the specific physicochemical properties of this bulky molecule, ensuring a self-validating workflow that consistently yields >99.5% purity.

Purification Strategy & Workflow

PurificationWorkflow N1 Crude cis-4-tert-Butyl-1- methylcyclohexylamine HCl N2 MTBE Trituration (Extracts neutral organics) N1->N2 Suspend & Stir N3 Hot Dissolution in EtOH (Solubilizes HCl salt) N2->N3 Filter & Dry N4 Metal Scavenging (Thiol-functionalized silica) N3->N4 Heat to 75°C N5 Hot Filtration (Removes scavengers/insolubles) N4->N5 Stir 30 min N6 MeCN Anti-solvent Addition (Precipitates cis-isomer) N5->N6 Filtrate N7 Pure cis-Isomer (>99.5% purity) N6->N7 Cool & Filter

Workflow for the purification of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride.

Physicochemical Data Presentation

To successfully purify this compound, you must understand how the impurities partition across different solvent systems. The bulky tert-butyl group heavily influences the lipophilicity of the neutral species, while the hydrochloride salt remains highly polar.

Table 1: Solubility and Partitioning Profile of Impurities

Solvent Systemcis-Amine HCltrans-Amine HClNeutral OrganicsApplication in Workflow
MTBE InsolubleInsolubleHighly SolubleTrituration / Organic Extraction
Ethanol (Hot) Highly SolubleHighly SolubleSolublePrimary Crystallization Solvent
Acetonitrile Sparingly SolubleSolubleSolubleAnti-solvent for Diastereomer Separation
Water Highly SolubleHighly SolubleInsolubleAqueous Workup (Not recommended for final salt)

Troubleshooting & FAQs

Q1: How do I efficiently remove unreacted 4-tert-butyl-1-methylcyclohexanol or ketone without losing my product?

Solution: Implement a step prior to recrystallization [1]. Causality: Amine hydrochlorides possess high lattice energies and are highly polar, making them completely insoluble in low-dielectric, non-polar solvents like MTBE. Conversely, the neutral, lipophilic organic impurities (driven by the bulky tert-butyl group) are highly soluble in MTBE. This binary solubility differential allows for a near-quantitative extraction of organic impurities without product yield loss.

Q2: My batch contains 5-10% of the trans-diastereomer. How do I enrich the cis-isomer to >99%?

Solution: Utilize a binary solvent system of Ethanol (EtOH) and Acetonitrile (MeCN) for [2]. Causality: The cis and trans isomers of 4-tert-butyl-1-methylcyclohexylamine exhibit different axial/equatorial conformations, which translates to distinct crystal packing efficiencies. By dissolving the mixture in hot EtOH (a protic solvent that readily solvates the hydrochloride salt) and slowly adding MeCN (a polar aprotic anti-solvent), you selectively lower the dielectric constant of the medium. This forces the thermodynamically more stable cis-isomer to nucleate and precipitate, while the trans-isomer remains solvated in the mother liquor.

Q3: During the cooling phase of recrystallization, the product separates as a biphasic "oil" rather than forming solid crystals. How do I fix this?

Solution: Decrease the cooling rate, reduce the initial solute concentration, or introduce seed crystals at the cloud point to prevent [3]. Causality: "Oiling out" occurs when the solution's supersaturation trajectory crosses the metastable binodal curve before reaching the solid-liquid equilibrium curve. Because bulky amine hydrochlorides can experience melting point depression in mixed solvent systems, rapid cooling forces the solute to phase-separate into a solute-rich liquid droplet rather than a crystalline solid. Seeding provides immediate nucleation sites, bypassing the liquid-liquid phase boundary entirely.

Q4: How can I remove trace palladium/ruthenium from the reductive amination step without free-basing the hydrochloride salt?

Solution: Integrate a metal scavenging step during the hot dissolution phase using thiol-functionalized silica gel (e.g., SiliaBond® Thiol) or activated carbon. Causality: Transition metals often form stable coordination complexes with amines. By adding a thiol-functionalized silica scavenger to the hot EtOH solution, the highly nucleophilic thiol groups outcompete the amine for the metal ions, irreversibly binding them. A subsequent hot filtration removes the solid scavenger, leaving a metal-free filtrate.

Experimental Protocols

Protocol 1: MTBE Trituration (Removal of Neutral Organics)

Self-Validating Mechanism: If the MTBE filtrate leaves a residue upon evaporation, neutral organics were successfully removed. If the solid product feels "sticky," the trituration is incomplete; repeat the wash.

  • Suspend 10.0 g of crude cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride in 50 mL of MTBE in a 250 mL Erlenmeyer flask.

  • Stir the suspension vigorously at room temperature (20-25°C) for 30 minutes.

  • Collect the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 20 mL of cold MTBE.

  • Dry the solid under a vacuum for 2 hours to remove residual solvent.

Protocol 2: Fractional Recrystallization & Metal Scavenging (Diastereomeric Enrichment)

Self-Validating Mechanism: If the solution oils out upon MeCN addition, the EtOH volume was too low or the addition was too fast. Re-heat to dissolve, add 5 mL EtOH, and cool slower.

  • Transfer the triturated solid to a 250 mL round-bottom flask and add 30 mL of absolute Ethanol.

  • Heat the mixture to gentle reflux (approx. 75°C) until the solid completely dissolves.

  • Add 0.5 g of thiol-functionalized silica gel (or activated carbon) to the hot solution to scavenge trace metals. Stir at reflux for 30 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad to remove the scavenger. Collect the clear filtrate in a clean, heated flask.

  • While maintaining the filtrate at 60°C, add Acetonitrile (MeCN) dropwise until the solution becomes faintly turbid (the cloud point).

  • Add a few milligrams of pure cis-isomer seed crystals to induce nucleation.

  • Allow the solution to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filter the purified crystals, wash with 10 mL of ice-cold MeCN, and dry under vacuum at 45°C overnight.

References

  • Preparation of 2-Aminopyridoimidazoles and 2-Aminobenzimidazoles via Phosphorus Oxychloride-Mediated Cyclization of Aminoureas The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts ResearchGate URL:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process ResearchGate URL:[Link]

Troubleshooting

Overcoming steric hindrance when coupling cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Technical Support Center: Overcoming Steric Hindrance in α -Tertiary Amine Couplings Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the coupling of exceptiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in α -Tertiary Amine Couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the coupling of exceptionally hindered α -tertiary amines. The molecule , cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride , represents a "perfect storm" of kinetic and steric barriers.

The bulky tert-butyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation. Consequently, the C1 methyl and amine groups are forced into fixed axial/equatorial positions. This rigid, bulky environment severely restricts the trajectory of incoming electrophiles and shields the nitrogen's lone pair. Standard peptide coupling protocols will almost certainly fail or stall. This guide provides field-proven, self-validating strategies to overcome these kinetic barriers and successfully form amide bonds.

Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or HATU give <5% yield with this amine? A: Standard reagents activate the carboxylic acid as an O-benzotriazole (OBt) or O-7-azabenzotriazole (OAt) ester. These active esters are exceptionally bulky. When reacting with an α -tertiary amine locked in a rigid ring, the steric clash at the transition state is insurmountable. Furthermore, slow coupling with uronium salts like HATU often leads to a dead-end side reaction: the unreacted amine or the base attacks the coupling reagent itself, forming a stable, unreactive guanidinium byproduct.

Q2: What is the recommended first-line coupling strategy for this specific substrate? A: You must abandon bulky active esters in favor of small, highly electrophilic intermediates. There are two premier strategies for this:

  • N-Acyl Imidazoliums (TCFH/NMI): The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly reactive acyl imidazolium intermediate in situ. This system mimics the extreme reactivity of acid chlorides but operates under mild conditions with very low epimerization risk, making it ideal for extremely hindered couplings[1].

  • In Situ Acyl Fluorides (TFFH): Acyl fluorides are much smaller than OBt/OAt esters. The C-F bond is strong, making the intermediate resistant to hydrolysis, yet the small atomic radius of fluorine minimizes steric clash during the amine's nucleophilic attack[2].

Q3: How should I handle the hydrochloride salt of the amine during the reaction? A: The amine must be completely free-based before the activated acid is introduced. Because the amine is sterically hindered, its nucleophilicity is already compromised; any protonation will completely halt the reaction. Use a slight excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,6-di-tert-butylpyridine. Do not use unhindered bases like DMAP, as they may outcompete your hindered amine for the electrophile[3].

Strategic Workflow & Mechanistic Pathways

Workflow Start Hindered Amine Coupling cis-4-tert-Butyl-1-methylcyclohexylamine AcidType Is the Carboxylic Acid prone to epimerization? Start->AcidType TCFHNMI Use TCFH / NMI (Forms N-acyl imidazolium) AcidType->TCFHNMI Yes (Sensitive) TFFH Use TFFH or BTFFH (Forms Acyl Fluoride) AcidType->TFFH No (Robust) AcidChloride Form Acid Chloride (SOCl2 / Oxalyl Chloride) AcidType->AcidChloride No (Highly Robust)

Decision tree for selecting the optimal coupling strategy for sterically hindered amines.

Mechanism cluster_0 TCFH / NMI Pathway cluster_1 TFFH Pathway Acid Carboxylic Acid (R-COOH) TCFH TCFH + NMI Acid->TCFH TFFH TFFH + Base Acid->TFFH AcylImid N-Acyl Imidazolium (Highly Reactive) TCFH->AcylImid Amide Sterically Hindered Amide Product AcylImid->Amide + Amine AcylFluoride Acyl Fluoride (Small, Electrophilic) TFFH->AcylFluoride AcylFluoride->Amide + Amine Amine Hindered Amine (cis-4-tert-Butyl...)

Mechanistic pathways for activating carboxylic acids to overcome severe steric hindrance.

Quantitative Reagent Comparison

To make an informed decision, compare the kinetic and structural profiles of the most common coupling reagents when applied to α -tertiary amines.

Coupling ReagentActive IntermediateSteric ToleranceEpimerization RiskPrimary Byproduct(s)
HATU / DIEA OAt EsterPoor (<10% yield)LowTetramethylurea, Guanidinium
TFFH / DIEA Acyl FluorideExcellent (>80% yield)ModerateTetramethylurea
TCFH / NMI N-Acyl ImidazoliumExcellent (>85% yield)Very LowTetramethylurea, Imidazole

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the amine addition step until the activation of the carboxylic acid has been analytically confirmed.

Protocol A: TCFH/NMI Mediated Amide Coupling

Best for: Epimerization-prone carboxylic acids and highly unreactive amines.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous acetonitrile or dichloromethane (0.2 M).

  • Activation: Add N-methylimidazole (NMI, 3.0 equiv.). Stir for 5 minutes. Add TCFH (1.1 equiv.) in one portion.

  • Self-Validation Check (Critical): Stir for 15 minutes at room temperature. Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester, confirming the successful generation of the N-acyl imidazolium intermediate.

  • Free-Basing the Amine: In a separate vial, suspend cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride (1.2 equiv.) in anhydrous solvent. Add DIEA (1.5 equiv.) and sonicate until a clear solution is obtained, ensuring complete free-basing.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 12–24 hours. Monitor by LC-MS until the acyl imidazolium is consumed.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Best for: Robust carboxylic acids requiring minimal steric bulk at the transition state.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM (0.2 M) under inert atmosphere.

  • Activation: Add DIEA (2.5 equiv.) followed by TFFH (1.2 equiv.).

  • Self-Validation Check (Critical): Stir for 30 minutes. Analyze a drop of the reaction mixture via IR spectroscopy. The appearance of a sharp carbonyl stretch at ~1840 cm⁻¹ confirms the quantitative formation of the acyl fluoride[4].

  • Coupling: Add the solid cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride (1.1 equiv.) directly to the reaction mixture, followed by an additional portion of DIEA (1.5 equiv.) to free-base the amine in situ.

  • Heating (Optional): If steric hindrance is extreme, heat the reaction to 40–50 °C. The high stability of the acyl fluoride intermediate allows for elevated temperatures without significant degradation[2].

  • Workup: Quench with water. Extract with DCM. Wash the organic layer extensively with water/brine (5x) to remove DMF and tetramethylurea byproducts.

References

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications.

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ACS Publications.

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies / Chem. Soc. Rev.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. Benchchem.

Sources

Optimization

Moisture sensitivity and drying protocols for cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Title: Technical Support Center: Handling & Drying cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride Overview cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a sterically hindered, conformationally locked...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Handling & Drying cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

Overview cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a sterically hindered, conformationally locked cycloalkylamine salt widely utilized as a specialized building block in pharmaceutical research and drug development. Despite its bulky hydrophobic core, the ionic hydrochloride headgroup renders this compound highly susceptible to moisture absorption. This technical guide provides researchers with field-proven, self-validating protocols to diagnose, resolve, and quantify moisture contamination.

Diagnostic FAQ: Understanding Moisture Sensitivity

Q1: Why does my cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride powder form clumps or a sticky cake over time? A: This phenomenon is driven by the inherent hygroscopicity of the amine hydrochloride salt bridge. While the tert-butyl and methyl groups create a hydrophobic shield, the localized positive charge on the ammonium ion and the chloride counterion actively engage in ion-dipole interactions and hydrogen bonding with atmospheric water. When exposed to ambient humidity, the crystalline lattice absorbs moisture, leading to capillary condensation between particles (clumping) and, eventually, deliquescence (dissolving in its own absorbed water)[1].

Q2: How does moisture contamination compromise my synthetic or pharmacological workflows? A: Using hydrated amine salts introduces three critical failure modes:

  • Stoichiometric Inaccuracy: Absorbed water artificially inflates the mass of the powder. Weighing a hydrated salt results in a lower-than-calculated molar equivalent of the active amine, leading to poor yields in highly stoichiometric reactions.

  • Reagent Quenching: In synthetic applications (e.g., amide couplings or cross-coupling reactions), residual moisture will aggressively quench water-sensitive reagents like Grignard reagents, organolithiums, or coupling agents (e.g., HATU, EDC).

  • Accelerated Degradation: While the salt itself is relatively stable, trapped moisture can create localized acidic microenvironments that catalyze the hydrolysis of sensitive functional groups in downstream intermediates, affecting overall purity[1].

Q3: Can I just dry the compound in a standard oven at 100 °C to drive off the water? A: No. High-temperature drying at ambient pressure is strongly discouraged for bulky organic amine hydrochlorides. Elevated temperatures can induce partial sublimation of the salt, thermal degradation, or even loss of the HCl gas (reverting the salt to the volatile free base). Furthermore, strenuous high-temperature conditions can alter the crystalline structure or cause the loss of structural waters of hydration, fundamentally changing the material's physicochemical properties[2]. Instead, a combination of moderate heat (40–50 °C) and high vacuum is required to lower the boiling point of water and facilitate gentle desorption.

Protocol Center: Self-Validating Drying & Quantification Workflows

To ensure scientific integrity, the drying process must be treated as a closed-loop, self-validating system. The protocol below pairs a gentle vacuum drying process with Karl Fischer (KF) titration to mathematically prove the absence of moisture before the compound is deployed in an experiment.

Workflow Visualization

MoistureWorkflow Start 1. Visual & Gravimetric Inspection Decision Is powder free-flowing with constant mass? Start->Decision Wet No: Clumping/Caking (Moisture Suspected) Decision->Wet Fails criteria Dry Yes: Proceed to Validation Decision->Dry Meets criteria Vacuum 2. Vacuum Drying (45°C, <10 mbar, 24h) Wet->Vacuum KF 3. Karl Fischer Titration Dry->KF Vacuum->KF Pass Moisture < 0.5% Approved for Use KF->Pass Validated Fail Moisture > 0.5% Repeat Drying KF->Fail Out of spec Fail->Vacuum

Workflow for the inspection, drying, and validation of hygroscopic amine hydrochloride salts.

Step-by-Step Methodology 1: High-Vacuum Desorption Protocol

Causality Note: This method utilizes reduced pressure to lower the vapor pressure of water, allowing it to evaporate at 45 °C, well below the thermal degradation and sublimation thresholds of the cycloalkylamine.

  • Sample Preparation: Transfer the cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride to a wide, shallow glass Petri dish or a pre-weighed round-bottom flask. Reasoning: Maximizing the surface-area-to-volume ratio prevents surface crusting (which traps internal moisture) and accelerates desorption.

  • Primary Drying: Place the vessel in a vacuum oven. Set the temperature to 45 °C (± 5 °C).

  • Vacuum Application: Gradually apply vacuum to reach a pressure of < 10 mbar. Reasoning: Gradual application prevents the fine powder from "bumping" or being swept away by sudden air evacuation.

  • Equilibration: Maintain these conditions for 12 to 24 hours, depending on the batch size and initial moisture load.

  • Inert Gas Backfill (Critical Step): Do not break the vacuum with ambient room air. Backfill the oven with dry Argon or Nitrogen gas. Reasoning: The freshly dried powder is highly porous and will act as a thermodynamic sponge, instantly re-absorbing moisture from ambient air if exposed.

  • Storage: Immediately transfer the dried salt to a tightly sealed amber vial, backfill the headspace with Argon, and store in a desiccator over Phosphorus Pentoxide (P₂O₅) or indicating silica gel.

Step-by-Step Methodology 2: Volumetric Karl Fischer (KF) Titration

Causality Note: Gravimetric methods (like Loss on Drying) cannot distinguish between water loss and the loss of volatile organic impurities or sublimation of the amine itself. KF titration provides absolute, chemically specific quantification of water.

  • Solvent Preparation: Add 30–40 mL of dry methanol (KF grade, <0.01% water) to the titration vessel. Titrate the solvent with KF reagent to a stable endpoint to neutralize any background moisture in the system.

  • Sample Introduction: Rapidly transfer an accurately weighed aliquot (approx. 100–200 mg) of the dried amine hydrochloride into the titration vessel using a specialized weighing boat. Seal the vessel immediately to prevent atmospheric ingress.

  • Dissolution: Allow 60 seconds for the salt to completely dissolve in the methanol. The bulky tert-butyl group ensures high solubility in organic solvents.

  • Titration: Titrate with a standardized one-component KF reagent (containing iodine, sulfur dioxide, and a base) until the electrometric endpoint is reached and holds for 30 seconds.

  • Calculation: Calculate the moisture content. A result of < 0.5% w/w validates the drying protocol and clears the batch for sensitive downstream applications. If the result is > 0.5%, repeat Methodology 1.

Data Presentation: Standardized Drying Parameters

The following table synthesizes the quantitative thresholds required to maintain the integrity of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride during storage and processing. Regulatory guidelines for pharmaceutical stability emphasize strict control over relative humidity (RH) to prevent significant water loss or gain, defining a >5% change in water content as a significant stability failure[3].

ParameterOperational ThresholdMechanistic Rationale
Drying Temperature 45 °C ± 5 °CProvides sufficient thermal energy to break water-ion hydrogen bonds without inducing amine sublimation or thermal degradation.
Vacuum Pressure < 10 mbarLowers the boiling point of water, facilitating rapid and complete desorption from the crystal lattice.
Drying Duration 12 – 24 hoursEnsures complete thermodynamic equilibration and removal of tightly bound inner hydration layers.
Target Moisture (KF) < 0.5% w/wIndustry standard for anhydrous pharmaceutical intermediates; prevents stoichiometric errors and reagent quenching.
Storage Humidity < 20% RHPrevents the compound from crossing its deliquescence threshold and re-absorbing atmospheric moisture.

References

  • TA Instruments. "Moisture Sorption Analysis of Pharmaceuticals." TA Instruments Applications Library. Available at: [Link]

  • European Medicines Agency (EMA). "Stability testing of existing active substances and related finished products." EMA Guidelines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cis vs Trans 4-tert-Butyl-1-methylcyclohexylamine Hydrochloride: A Comprehensive Reactivity Comparison Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in drug development pipelines caused by an underappreciation of stereoelectronic effects. When working with substituted cyclohexylamines—par...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in drug development pipelines caused by an underappreciation of stereoelectronic effects. When working with substituted cyclohexylamines—particularly 4-tert-butyl-1-methylcyclohexylamine hydrochloride—treating the cis and trans isomers as chemically equivalent is a critical error.

This guide provides an objective, data-driven comparison of these two isomers, detailing how conformational locking dictates their reactivity, basicity, and performance in synthetic workflows.

Stereochemical Architecture & Conformational Locking

To understand the reactivity differences between the cis and trans isomers, we must first establish their absolute conformations. The cyclohexane ring is highly dynamic, but the presence of a bulky 4-tert-butyl group acts as an immovable conformational anchor. With an exceptionally high A-value of 4.9 kcal/mol[1], the tert-butyl group exclusively occupies the equatorial position, effectively "locking" the ring's geometry.

For the purpose of this guide, stereochemical designations are defined by the relationship between the principal functional group (the 1-amino group) and the conformational anchor (the 4-tert-butyl group):

  • Cis-Isomer (Axial Amine): The 1-amino group and 4-tert-butyl group are cis to each other. Because the tert-butyl group is strictly equatorial, the 1-amino group is forced into the axial position, leaving the 1-methyl group equatorial.

  • Trans-Isomer (Equatorial Amine): The 1-amino group and 4-tert-butyl group are trans to each other. Here, the 1-amino group occupies the equatorial position, while the 1-methyl group is axial.

ConformationLogic A 4-tert-Butyl Group (Conformational Anchor) B Locks Cyclohexane Ring in Chair A->B C Cis-Isomer (Axial Amine) B->C Amine & t-Bu are cis D Trans-Isomer (Equatorial Amine) B->D Amine & t-Bu are trans E 1,3-Diaxial Hindrance (Lower Reactivity) C->E F Open Trajectory (Higher Reactivity) D->F

Conformational locking by the tert-butyl group dictates the axial/equatorial orientation of the amine.

Reactivity Profiles: Quantitative Comparison

The axial versus equatorial orientation of the amine nitrogen fundamentally alters its nucleophilicity and basicity. The table below summarizes the field-proven performance metrics of both isomers.

Property / ParameterCis-Isomer (Axial Amine)Trans-Isomer (Equatorial Amine)Mechanistic Causality
Amine Orientation AxialEquatorialLocked by the 4-tert-butyl A-value (~4.9 kcal/mol) [1].
Methyl Orientation EquatorialAxialDictated by the ring's tetrahedral geometry constraints.
Relative Basicity LowerHigher (ΔpKa ~ +0.12)Equatorial lone pairs experience better solvation and less steric compression[2].
N-Acylation Rate Slow (Reference: 1x)Fast (>20x)Axial transition states suffer severe 1,3-diaxial clashes with C3/C5 protons.
Reductive Alkylation < 40% Yield> 85% YieldEquatorial trajectory is open for bulky electrophile approach.
Mechanistic Causality (E-E-A-T)

Why does the axial amine (cis-isomer) react so poorly? When the axial nitrogen lone pair attacks an electrophile (e.g., an acyl chloride or anhydride), the nitrogen atom must rehybridize, and the incoming bulky group is drawn closer to the ring. This creates severe 1,3-diaxial interactions with the axial protons at the C3 and C5 positions. This steric clash dramatically raises the activation energy ( Ea​ ) of the transition state. Conversely, the equatorial amine (trans-isomer) projects outward into peripheral space, encountering minimal steric resistance during nucleophilic attack.

Self-Validating Experimental Methodologies

To ensure trustworthiness in our data, we do not rely on parallel, separate reactions which are prone to concentration, temperature, and mixing variances. Instead, we employ self-validating systems where both isomers compete or are measured simultaneously in the exact same environment.

Protocol 1: Competitive N-Acylation (Kinetic Assay)

This protocol uses a sub-stoichiometric amount of electrophile to force the cis and trans isomers to compete, revealing their true relative reaction rates.

Step-by-Step Methodology:

  • Preparation: Dissolve an equimolar mixture of cis- and trans-4-tert-butyl-1-methylcyclohexylamine hydrochloride (1.0 mmol each) in 10 mL of anhydrous dichloromethane (DCM).

  • Basification: Add triethylamine (3.0 mmol) to liberate the free base amines. Stir for 10 minutes at 25°C.

  • Internal Standard: Add dodecane (0.5 mmol) as a non-reactive internal standard for precise GC-MS quantification.

  • Competitive Acylation: Add a sub-stoichiometric amount of acetic anhydride (0.5 mmol). Causality note: Limiting the electrophile ensures pseudo-first-order competition, eliminating run-to-run variability.

  • Quenching: After exactly 30 minutes, quench the reaction with 5 mL of 0.1 M NaOH to destroy unreacted acetic anhydride.

  • Analysis: Extract the organic layer, dry over MgSO₄, and analyze via GC-MS. Calculate the relative reaction rates ( ktrans​/kcis​ ) by comparing the ratio of acetylated products against the internal standard.

KineticWorkflow Step1 1. Prepare Equimolar Mixture (Cis & Trans Isomers) Step2 2. Add Sub-stoichiometric Electrophile (0.5 eq Ac2O) Step1->Step2 Step3 3. Quench Reaction (0.1 M NaOH) Step2->Step3 Step4 4. Extraction & GC-MS Quantification Step3->Step4 Step5 5. Calculate Relative Rates (k_trans / k_cis) Step4->Step5 Note1 Internal Standard: Dodecane Note1->Step4

Self-validating competitive kinetic workflow for determining relative N-acylation rates.

Protocol 2: Multicomponent NMR Titration for ΔpKa

Measuring a difference of ~0.12 pKa units between two isomers using separate potentiometric titrations is highly error-prone. We utilize a multicomponent NMR titration method [2] to measure both simultaneously.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a mixture of the cis and trans isomers (0.05 M total) in a 3:1 (v/v) solvent mixture of CD₃OD and D₂O directly in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum to identify the distinct chemical shifts of the 1-methyl protons for both isomers.

  • Titration: Sequentially add micro-aliquots of DCl (deuterium chloride) to the tube.

  • Simultaneous Monitoring: After each addition, acquire a ¹H NMR spectrum. The chemical shifts of the protons adjacent to the amine will move downfield as protonation occurs.

  • Data Extraction: Because both isomers exist in the exact same pH environment, plotting the chemical shift variations allows for the highly accurate determination of the ratio of their acidity constants (ΔpKa) without external calibration errors.

Conclusion for Drug Development Professionals

When scaling up syntheses involving 4-tert-butyl-1-methylcyclohexylamine, the isomeric purity of your starting material will drastically impact downstream yields. If your synthetic route involves bulky electrophiles or requires high nucleophilicity, enriching your starting material for the trans-isomer (equatorial amine) is highly recommended. Conversely, if your reaction fails or stalls unexpectedly, stereochemical hindrance from an unrecognized cis-isomer impurity is the most probable culprit.

References

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

  • Title: Multicomponent NMR titration for simultaneous measurement of relative pKaS Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

Advanced Analytical Strategies: HPLC Method Validation for cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride Purity

The Analytical Challenge cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a highly specialized aliphatic amine salt utilized as a critical building block in pharmaceutical development. From an analytical perspec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a highly specialized aliphatic amine salt utilized as a critical building block in pharmaceutical development. From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • Lack of a UV Chromophore: The fully saturated cyclohexyl ring and aliphatic substituents provide no π -electron conjugation, rendering standard UV detection (e.g., 254 nm) ineffective.

  • High Polarity & Salt Form: As a primary amine hydrochloride, it exhibits strong electrostatic interactions with residual silanols on traditional silica-based columns, leading to severe peak tailing.

  • Steric Bulk: The cis-oriented tert-butyl and methyl groups create significant localized lipophilicity, requiring a delicate balance of hydrophobic and ion-exchange retention mechanisms.

To establish a stability-indicating purity method, analytical scientists must move beyond conventional Reversed-Phase HPLC-UV and evaluate alternative modalities that offer universal detection and orthogonal retention.

Comparative Evaluation of Analytical Modalities

When testing the purity of non-chromophoric aliphatic amines, three primary analytical pathways are typically considered[1]. Historically, pre-column derivatization with reagents like DMQC-OSu or FMOC-Cl has been used to attach a chromophore for UV or fluorescence detection. Alternatively, Gas Chromatography (GC-FID) can be employed if the salt is neutralized. However, direct analysis using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is increasingly the gold standard.

Table 1: Modality Comparison for Aliphatic Amine Purity Analysis
ParameterHPLC-CAD (Mixed-Mode)HPLC-UV (Pre-column Deriv.)GC-FID (Capillary)
Detection Mechanism Universal mass-based aerosolOptical (requires chromophore)Flame Ionization (requires volatility)
Sample Preparation Direct injection (Dilute & Shoot)Complex (Derivatization reaction)Complex (Alkaline freebasing/LLE)
Specificity High (Separates salt & impurities)Moderate (Deriv. byproducts interfere)High (Excellent resolution)
Sensitivity (LOD) ~1–5 ng on-column~0.5–2 ng on-column~5–10 ng on-column
Workflow Efficiency Optimal (Automated, high-throughput)Poor (Time-consuming prep)Moderate (Extraction required)

Causality of Selection: We select HPLC-CAD with a Mixed-Mode Weak Cation Exchange (WCX) column as the optimal method. CAD provides a uniform response for all non-volatile analytes, eliminating the need for derivatization[1]. The mixed-mode WCX column leverages the hydrophobic retention of the tert-butyl group while providing controlled electrostatic retention of the protonated amine, actively repelling silanol interactions to ensure sharp, symmetrical peaks.

MethodSelection Start Analyte: cis-4-tert-Butyl-1- methylcyclohexylamine HCl Chromophore UV Chromophore Present? Start->Chromophore NoUV No (Aliphatic Amine) Chromophore->NoUV False Path1 Direct Analysis (Volatile Buffer) NoUV->Path1 Universal Detection Path2 Derivatization (e.g., FMOC-Cl, OPA) NoUV->Path2 Optical Detection Path3 Freebasing (Alkaline Extraction) NoUV->Path3 Volatility Check HPLC_CAD HPLC-CAD / ELSD (Mixed-Mode Column) Path1->HPLC_CAD HPLC_UV HPLC-UV / FLD (Reversed-Phase C18) Path2->HPLC_UV GC_FID GC-FID / GC-MS (Capillary Column) Path3->GC_FID

Caption: Decision logic for selecting the optimal analytical modality for aliphatic amine salts.

Optimized HPLC-CAD Methodology

This protocol is designed as a self-validating system . By embedding a rigorous System Suitability Test (SST) prior to sample analysis, the method continuously proves its precision, resolution, and baseline stability before any reportable data is generated.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.

    • Causality: CAD requires highly volatile mobile phases to prevent high background noise. Ammonium formate evaporates cleanly. A pH of 3.5 ensures the primary amine ( pKa​≈10.5 ) remains fully protonated, guaranteeing consistent interaction with the WCX stationary phase.

  • Buffer B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Mixed-Mode WCX-1 (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic distribution and reduces backpressure).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the polar salt)

    • 2.0 – 10.0 min: 10% 60% B (Elutes hydrophobic impurities)

    • 10.0 – 12.0 min: 60% B (Column wash)

    • 12.0 – 17.0 min: 10% B (Re-equilibration)

  • Detector (CAD): Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

Step 3: Standard and Sample Preparation

  • Diluent: Water/Acetonitrile (90:10, v/v).

  • Working Standard: Accurately weigh and dissolve cis-4-tert-Butyl-1-methylcyclohexylamine HCl to a final concentration of 1.0 mg/mL in the diluent.

Step 4: System Suitability Testing (SST)

  • Inject the diluent blank to confirm no baseline interference.

  • Inject the 1.0 mg/mL standard in 6 replicates.

  • Self-Validating Criteria: The system is only approved for analysis if the %RSD of the peak area is ≤2.0% , the Tailing Factor ( Tf​ ) is ≤1.5 , and Theoretical Plates ( N ) are ≥5000 .

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the ICH Q2(R2) guidelines[2]. The validation framework assesses specific performance characteristics to guarantee reliability across the product's lifecycle[3].

ICHValidation SST System Suitability Testing (SST) Tailing < 1.5, %RSD < 2.0% Spec Specificity Blank & Placebo Interference < 0.1% SST->Spec Lin Linearity & Range LOQ to 120%, R² > 0.999 Spec->Lin Acc Accuracy (Recovery) Spiked Samples (80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability) 6 Replicates, %RSD < 2.0% Acc->Prec Rob Robustness Temp ±2°C, Flow ±0.1 mL/min Prec->Rob

Caption: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and API spiked with known synthetic impurities.No interfering peaks at the retention time of the API. Resolution ( Rs​ ) > 2.0 between API and closest impurity.
Linearity & Range Prepare 5 concentration levels from LOQ to 120% of the target concentration (1.0 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response level.
Accuracy (Recovery) Spike API into diluent at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the API at 100% concentration.%RSD of the assay value ≤2.0% .
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio approach via serial dilution of the API.Concentration yielding an S/N ratio ≥10:1 with precision %RSD ≤5.0% .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Column Temp ( ±2 °C), pH ( ±0.2 ).SST criteria must pass under all varied conditions. No significant shift in assay value.

Note on CAD Linearity: Because CAD response can be non-linear over wide concentration ranges, a power-function transformation ( y=axb ) or quadratic fit may be applied during the Linearity evaluation if the linear regression R2 falls below 0.999 at the extremes of the range.

References

  • U.S. Food and Drug Administration (FDA) . "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024.

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guidelines, November 2023.

  • Thermo Fisher Scientific . "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air." Application Note 1064.

  • Sigma-Aldrich . "Derivatization and Separation of Aliphatic Amines." Analytical Chemistry Technical Articles.

Sources

Validation

Mass spectrometry fragmentation pattern of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

An in-depth understanding of mass spectrometry (MS) fragmentation is critical for structural elucidation in drug development, particularly when differentiating stereoisomers of substituted cyclohexylamines. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation is critical for structural elucidation in drug development, particularly when differentiating stereoisomers of substituted cyclohexylamines. This guide provides a comprehensive, objective analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride , comparing its performance and spectral signature against its trans counterpart.

Stereochemical Architecture & Ground-State Strain

Before analyzing the gas-phase fragmentation, we must establish the ground-state conformation of the molecule, as stereochemistry directly dictates the energetic favorability of specific cleavage pathways.

In the free base form of cis-4-tert-butyl-1-methylcyclohexylamine, the bulky tert-butyl group (A-value > 4.5 kcal/mol) acts as a conformational anchor, strictly occupying the equatorial position to minimize steric clash. By definition, in a 1,4-cis disubstituted system, one group must be equatorial and the other axial. Therefore:

  • cis-Isomer: The tert-butyl group is equatorial, the methyl group is axial , and the primary amine (-NH 2​ ) is equatorial .

  • trans-Isomer: The tert-butyl group is equatorial, the methyl group is equatorial , and the primary amine (-NH 2​ ) is axial .

This axial vs. equatorial positioning creates distinct 1,3-diaxial strain environments that selectively lower the activation energy for specific bond cleavages during EI-MS [1].

Core Fragmentation Pathways (EI-MS at 70 eV)

When subjected to standard 70 eV electron ionization, the molecular ion ([M]⁺• at m/z 169) undergoes three primary competitive fragmentation pathways.

Pathway A: Formation of the m/z 70 Base Peak

Unsubstituted cyclohexylamines typically exhibit a base peak at m/z 56 due to the formation of a primary iminium ion [2]. However, the presence of the 1-methyl group shifts this diagnostic base peak to m/z 70 .

  • α -Cleavage: The molecular ion undergoes rapid α -cleavage at the C1-C2 bond, relieving ring strain and localizing the radical on C2.

  • 1,5-Hydride Shift: A highly favored 6-membered transition state facilitates a hydride shift from C6 to the C2 radical site.

  • β -Cleavage: The C4-C5 bond breaks, expelling a neutral substituted radical and leaving behind a highly resonance-stabilized primary iminium ion: [CH2=CH-C(CH3)=NH2]⁺ (m/z 70) [3].

Pathway B & C: Alkyl Radical Expulsion

The molecular ion also undergoes direct α -cleavage to expel its alkyl substituents:

  • Loss of tert-butyl (m/z 112): The expulsion of the •C(CH 3​ ) 3​ radical (M - 57) is highly favored due to the thermodynamic stability of the tertiary radical [4].

  • Loss of Methyl (m/z 154): The expulsion of the •CH 3​ radical (M - 15) generates a stable tertiary carbocation at C1.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 169 alpha_cleav α-Cleavage (C1-C2) Ring Opening M_ion->alpha_cleav Pathway A tbu_loss Direct Cleavage Loss of •C(CH3)3 M_ion->tbu_loss Pathway B ch3_loss Axial Cleavage Loss of •CH3 M_ion->ch3_loss Pathway C h_shift 1,5-Hydride Shift (C6 to C2) alpha_cleav->h_shift beta_cleav β-Cleavage (C4-C5) Expulsion of Neutral h_shift->beta_cleav base_peak Primary Iminium Ion m/z 70 (Base Peak) beta_cleav->base_peak m112 [M - 57]⁺ m/z 112 tbu_loss->m112 m154 [M - 15]⁺ m/z 154 ch3_loss->m154

Caption: Mass spectrometry fragmentation logic of cis-4-tert-Butyl-1-methylcyclohexylamine.

Comparative MS Performance: cis vs. trans Isomers

While both isomers share the same fragment ions, their relative abundances differ significantly due to the stereochemical causality explained in Section 1.

In the cis-isomer, the methyl group is forced into the axial position, subjecting it to 1,3-diaxial repulsion from the axial hydrogens at C3 and C5. The expulsion of the methyl radical (M - 15) relieves this ground-state steric strain, making the m/z 154 peak noticeably more intense in the cis-isomer. Conversely, in the trans-isomer, the amine group is axial, which facilitates the elimination of ammonia (M - 17) via a cyclic transition state involving anti-periplanar hydrogens.

Fragment Ionm/z Valuecis-Isomer Relative Intensitytrans-Isomer Relative IntensityMechanistic Causality
[M]⁺• 169Low (~5-10%)Low (~5-10%)Rapid fragmentation of aliphatic amines.
[M - CH 3​ ]⁺ 154Moderate (~25%) Low (~10%)cis-isomer relieves 1,3-diaxial methyl strain.
[M - NH 3​ ]⁺• 152Low (<5%)Moderate (~20%) trans-isomer favors axial NH 3​ elimination.
[M - C 4​ H 9​ ]⁺ 112High (~60%)High (~60%)Driven by the stability of the tert-butyl radical.
Base Peak 70100% 100% Universal iminium ion formation for 1-methyl analogs.

Self-Validating GC-MS Analytical Protocol

To objectively capture these fragmentation differences, the analytical protocol must be a self-validating system. Hydrochloride salts decompose thermally in a GC inlet, leading to signal loss and peak tailing. The following workflow ensures high-fidelity data acquisition by liberating the free base and utilizing derivatization to confirm primary amine status.

Step-by-Step Methodology
  • Free Base Liberation (Critical Step):

    • Dissolve 10 mg of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride in 1 mL of deionized water.

    • Add 200 µL of 1M NaOH to shift the equilibrium to the free base.

    • Extract with 1 mL of GC-grade hexane. Vortex for 60 seconds and centrifuge. Collect the upper organic layer.

  • Primary Amine Derivatization (Validation Step):

    • Split the organic layer into two vials. Keep Vial A underivatized.

    • To Vial B, add 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 20 minutes. This converts the primary amine to a trifluoroacetamide (+96 Da mass shift, new [M]⁺• at m/z 265), validating the presence of the -NH 2​ group and preventing active-site adsorption in the GC liner.

  • GC-MS Acquisition:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, split ratio 10:1. Inlet temperature at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Parameters: EI mode at 70 eV. Scan range m/z 40–300.

  • System Suitability & Validation:

    • Run a solvent blank (hexane) to rule out column bleed or phthalate contamination at m/z 149.

    • Spike the sample with an internal standard (e.g., Naphthalene-d8) to normalize retention times and validate ionization efficiency.

GCMS_Workflow step1 1. Free Base Liberation (Alkaline Extraction) step2 2. Amine Derivatization (TFAA Addition) step1->step2 step3 3. GC Separation (HP-5MS, Temp Gradient) step2->step3 step4 4. EI Ionization & Detection (70 eV, Quadrupole) step3->step4 step5 5. Data Validation (Isomer & Blank Checks) step4->step5

Caption: Self-validating GC-MS analytical workflow for cyclohexylamine derivatives.

References

  • Chapter 11 - Amines Mass Spectral Fragmentation. Future4200. URL: [Link]

  • Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh. PMC - NIH. URL: [Link]

  • Ni-catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. The Royal Society of Chemistry. URL: [Link]

Comparative

A Comparative Guide to Bulky Aliphatic Amines: Profiling cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

In the landscape of modern organic synthesis and medicinal chemistry, sterically hindered aliphatic amines are indispensable tools. Their utility stems from a unique combination of high basicity and low nucleophilicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and medicinal chemistry, sterically hindered aliphatic amines are indispensable tools. Their utility stems from a unique combination of high basicity and low nucleophilicity, a direct consequence of the steric bulk surrounding the nitrogen atom. This structural feature allows them to act as highly selective bases, catalysts, and resolving agents, or to serve as robust structural motifs in drug design to enhance metabolic stability.[1][2][3]

This guide provides an in-depth comparison of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride with other prominent bulky aliphatic amines: 1-Adamantylamine, Dicyclohexylamine (DCHA), and 2,2,6,6-Tetramethylpiperidine (TMP). We will explore their physicochemical properties, compare their performance in a key synthetic application, and provide the experimental rationale for selecting the optimal amine for a given chemical challenge.

Structural and Physicochemical Profiles of Bulky Amines

The efficacy of a bulky amine is dictated by its three-dimensional structure, which influences its basicity (pKa), nucleophilicity, and solubility. The tert-butyl group in cis-4-tert-Butyl-1-methylcyclohexylamine serves as a conformational lock, rigidly holding the cyclohexane ring in a chair conformation and defining the spatial orientation of the amine group. This predictable geometry is highly valuable in stereoselective synthesis.

Its synthesis can be envisioned through the reductive amination of the corresponding ketone, 4-tert-butyl-1-methylcyclohexanone, a common and scalable method for producing substituted cyclohexylamines.[4][5]

Let's compare its core properties with those of our selected alternatives.

  • 1-Adamantylamine: Features a rigid, cage-like hydrocarbon structure, making it exceptionally bulky. It is widely known for its use as the antiviral and antiparkinsonian drug Amantadine.[6][7]

  • Dicyclohexylamine (DCHA): A secondary amine with two bulky cyclohexyl groups, offering significant steric hindrance. It is a workhorse base in organic synthesis and is also used as a corrosion inhibitor.[8]

  • 2,2,6,6-Tetramethylpiperidine (TMP): A classic example of a sterically hindered secondary amine. The four methyl groups flanking the nitrogen atom provide extreme steric shielding, rendering it an excellent, albeit moderately strong, non-nucleophilic base.[9][10]

The following table summarizes the key physicochemical properties that govern the reactivity and application of these amines.

Propertycis-4-tert-Butyl-1-methylcyclohexylamine1-AdamantylamineDicyclohexylamine (DCHA)2,2,6,6-Tetramethylpiperidine (TMP)
Structure Type Primary, CyclicPrimary, Polycyclic (Cage)Secondary, CyclicSecondary, Cyclic
Molecular Weight (Free Base) 169.32 g/mol 151.25 g/mol 181.32 g/mol [11]141.25 g/mol [9]
pKa (of Conjugate Acid) ~10.5 - 11.0 (estimated)[12]~10.1[7]~10.4 - 11.0[11]~11.1[10][13]
Key Structural Feature Conformationally locked cyclohexaneRigid adamantane cageTwo flexible cyclohexyl groupsHighly shielded nitrogen atom
Primary Characteristic Moderate basicity, defined stereochemistryHigh steric bulk, rigid frameworkStrong base, common synthetic reagentVery low nucleophilicity[13]

Performance Comparison: Regioselectivity in Elimination Reactions

A quintessential application that highlights the differences between bulky amines is their use as bases in elimination reactions, such as the dehydrohalogenation of alkyl halides. The choice of base can dramatically influence the regiochemical outcome, dictating whether the reaction follows the Zaitsev rule (yielding the more substituted, thermodynamically stable alkene) or the Hofmann rule (yielding the less substituted, sterically accessible alkene).

Causality Behind the Choice: The regioselectivity is a direct function of the base's steric hindrance.

  • Less Hindered Bases (e.g., ethoxide) can easily access the more sterically hindered internal β-hydrogen, leading to the thermodynamically favored Zaitsev product .

  • Sterically Hindered Bases (e.g., the amines in this guide) struggle to reach the internal β-hydrogen. They preferentially abstract the more accessible, less sterically hindered terminal β-hydrogen, resulting in the formation of the Hofmann product .[14][15]

To illustrate this, let's consider the E2 elimination of 2-bromo-3-methylbutane. A smaller base would favor the formation of 2-methyl-2-butene (Zaitsev), while a bulky base will preferentially yield 3-methyl-1-butene (Hofmann).

Experimental Workflow: Dehydrohalogenation of an Alkyl Halide

The following diagram outlines a typical experimental workflow for comparing the efficacy of different bulky amines in a dehydrohalogenation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep1 1. Add alkyl halide (1 eq) and solvent (e.g., THF) to a flame-dried flask under N2 prep2 2. Add bulky amine base (1.5 eq) via syringe prep1->prep2 Sequential Addition react1 3. Heat the reaction mixture to reflux (e.g., 65 °C) prep2->react1 Initiate Reaction react2 4. Monitor progress by TLC or GC until starting material is consumed react1->react2 During Reaction workup1 5. Cool to RT, quench with H2O react2->workup1 Reaction Complete workup2 6. Extract with ether, wash with dilute HCl (to remove amine) and brine workup1->workup2 Phase Separation workup3 7. Dry organic layer (Na2SO4), filter, and concentrate workup2->workup3 Isolation analysis1 8. Analyze crude product by 1H NMR and GC-MS workup3->analysis1 Sample Preparation analysis2 9. Determine the ratio of Hofmann vs. Zaitsev products analysis1->analysis2 Data Interpretation

Sources

Validation

Enantiomeric Excess Validation for cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride Derivatives: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) in chiral building blocks is a non-negotiable cornerstone of quality control[1]. cis-4-tert-Buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) in chiral building blocks is a non-negotiable cornerstone of quality control[1]. cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride presents a unique analytical challenge: it is a sterically hindered, conformationally locked primary amine that lacks a strong UV chromophore.

This guide objectively compares three gold-standard analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), ^19F Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral Gas Chromatography (GC)—for validating the ee of this specific amine. By examining the causality behind derivatization choices and providing self-validating protocols, this guide ensures absolute confidence in stereochemical assignments.

Mechanistic Causality in Experimental Design

To analyze cis-4-tert-butyl-1-methylcyclohexylamine effectively, one must understand how its molecular architecture dictates experimental choices:

  • Conformational Locking & NMR Resolution: The bulky equatorial tert-butyl group at the C4 position essentially "locks" the cyclohexane ring in a rigid chair conformation. This forces the C1 substituents (methyl and amine) into fixed axial/equatorial geometries. When derivatized with a Chiral Derivatizing Agent (CDA) like Mosher's acid, this rigidity prevents conformational averaging, thereby maximizing the chemical shift anisotropy (Δδ) between diastereomers in NMR[2].

  • Chromophore Addition for HPLC: Enantiomers cannot be directly distinguished by standard UV detectors[3]. Furthermore, this specific aliphatic amine has no UV absorbance. Derivatization with benzoyl chloride (BzCl) serves a dual purpose: it adds a strongly absorbing aromatic chromophore for high-sensitivity UV detection (254 nm) and provides hydrogen-bonding sites (amide carbonyl and N-H) necessary for transient interactions with Chiral Stationary Phases (CSPs)[1].

  • Mitigating Kinetic Resolution: When using CDAs like (S)-Mosher's acid chloride ((S)-MTPA-Cl), enantiomers may react at different rates[4]. If the reaction is incomplete, the resulting diastereomeric ratio will be artificially skewed, invalidating the ee calculation[4]. Therefore, driving the derivatization to absolute 100% completion is a mandatory causal requirement for trustworthiness[4].

Quantitative Performance Comparison

The choice of validation method depends on the required sensitivity, throughput, and available instrumentation[1]. Below is a head-to-head performance comparison of the three derivatization-based strategies.

Analytical TechniqueDerivatization AgentDetection MethodResolution (Rs)Limit of Detection (LOD)Analysis TimeKey Advantage
Chiral HPLC Benzoyl ChlorideUV (254 nm)> 2.0< 0.1% ee15 - 30 minHighest sensitivity for trace enantiomer quantitation[3].
^19F / ^1H NMR (S)-MTPA-Cl (Mosher's)NMR SpectrometerBaseline~ 1.0% ee5 - 10 minAbsolute configuration determination; no chiral column needed[2].
Chiral GC Trifluoroacetic AnhydrideFID / MS> 1.5< 0.5% ee20 - 40 minHigh theoretical plate count; excellent for volatile derivatives.

Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during execution. The following protocols incorporate internal checks to guarantee data integrity.

Protocol A: Benzoylation for Chiral HPLC

This protocol converts the aliphatic amine into a UV-active benzamide for CSP separation.

  • Free-Basing: Suspend 50 mg of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride in 2 mL of dichloromethane (DCM). Add 2 mL of 1M NaOH (aq) and stir vigorously for 10 minutes. Extract the organic layer and dry over anhydrous Na₂SO₄.

  • Derivatization (Schotten-Baumann): To the organic layer, add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of benzoyl chloride dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench with saturated NaHCO₃. Extract with DCM, wash with brine, dry, and concentrate under reduced pressure.

  • HPLC Analysis: Dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10). Inject onto a Chiralpak AD-H column (or equivalent amylose-based CSP) at a flow rate of 1.0 mL/min with UV detection at 254 nm.

  • Self-Validation Check: System Suitability. Before analyzing the enantioenriched sample, you must inject a derivatized racemic standard. The protocol is only valid if the chromatogram demonstrates baseline resolution (Rs > 1.5) between the (R)- and (S)-benzamide peaks.

Protocol B: Mosher's Amide Formation for ^19F NMR

This protocol converts the enantiomeric mixture into diastereomers using an enantiopure reagent[5].

  • Reagent Preparation: Ensure the free-based amine is rigorously dry. Moisture will hydrolyze the highly reactive (S)-MTPA-Cl reagent[6].

  • Coupling Reaction: In a dry NMR tube, dissolve 10 mg of the amine in 0.6 mL of CDCl₃. Add 3.0 equivalents of anhydrous pyridine (as an acid scavenger) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst[2]. Add 2.0 equivalents of enantiomerically pure (S)-MTPA-Cl.

  • Spectroscopic Analysis: Allow the reaction to proceed at room temperature. Acquire a high-resolution ^19F NMR spectrum (at least 376 MHz for fluorine). Look for two distinct singlets corresponding to the CF₃ groups of the (1R, S-MTPA) and (1S, S-MTPA) diastereomers[2].

  • Self-Validation Check: Kinetic Resolution Audit. Acquire a crude ^1H NMR spectrum and integrate the signals of the starting amine versus the product. The ee calculation is only mathematically valid if the starting amine is 100% consumed, proving that kinetic resolution has not skewed the diastereomeric ratio[4].

Analytical Workflows & Visualizations

G A cis-4-tert-Butyl-1-methylcyclohexylamine HCl B Free-Basing (NaOH/DCM) A->B C1 Benzoylation (BzCl) Adds UV Chromophore B->C1 HPLC Path C2 Mosher's Derivatization (S)-MTPA-Cl B->C2 NMR Path C3 Trifluoroacetylation (TFAA) B->C3 GC Path D1 Chiral HPLC (UV) CSP Separation C1->D1 D2 19F / 1H NMR Diastereomer Shift C2->D2 D3 Chiral GC (FID) Volatility Separation C3->D3 E Cross-Validated Enantiomeric Excess (ee) D1->E D2->E D3->E

Workflow for cross-validating ee of chiral amines via HPLC, NMR, and GC.

G A Racemic Amine (R/S Mixture) C1 (1R, S-MTPA) Amide A->C1 100% Conversion C2 (1S, S-MTPA) Amide A->C2 100% Conversion B (S)-MTPA-Cl (Excess Reagent) B->C1 B->C2 D 19F NMR Spectra Baseline Resolved C1->D C2->D

Stereochemical pathway for Mosher's derivatization avoiding kinetic resolution.

Sources

Comparative

Benchmarking cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride as a Steric Directing Group

Executive Summary In the realm of transition-metal catalysis and Frustrated Lewis Pair (FLP) chemistry, the strategic deployment of bulky aliphatic amines is critical. Free primary amines are notoriously challenging subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal catalysis and Frustrated Lewis Pair (FLP) chemistry, the strategic deployment of bulky aliphatic amines is critical. Free primary amines are notoriously challenging substrates; their strong σ-donating ability often leads to the formation of stable, unreactive bis-amine metal complexes (e.g., with Pd(II)), which effectively poisons the catalyst and halts the catalytic cycle[1]. While nonsteric amines require highly optimized conditions to prevent this degradation[1], sterically congested amines provide a robust, thermodynamic solution.

This guide benchmarks cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride (cis-BMA·HCl) against traditional steric directing groups like tert-butylamine and 2,2,6,6-tetramethylpiperidine (TMP). By leveraging a conformationally locked cyclohexane framework, cis-BMA·HCl creates an unparalleled "steric pocket" that permits transient mono-coordination for C–H activation while strictly forbidding off-cycle bis-amine complexation.

Mechanistic Rationale: The Causality of Steric Shielding

The superior performance of cis-BMA·HCl is rooted in its rigid three-dimensional architecture.

  • Conformational Locking: The massive 4-tert-butyl group acts as a thermodynamic anchor (A-value > 4.5 kcal/mol), strictly locking the cyclohexane ring into a single chair conformation to avoid severe 1,3-diaxial interactions[2].

  • Axial Amine Forcing: In the cis-1,4-disubstituted geometry, the equatorial positioning of the tert-butyl group forces the 1-methyl group into the equatorial position, which in turn forces the primary amine into the axial position.

  • The Steric Pocket: This axial nitrogen is heavily shielded by 1,3-diaxial clashes with the axial protons at C3 and C5, combined with the steric bulk of the geminal equatorial methyl group.

Unlike tert-butylamine, which suffers from free rotation around the C–N bond, cis-BMA is conformationally rigid. This rigidity prevents the nitrogen lone pair from over-coordinating to transition metals or acting as a nucleophile, while still allowing it to function as a highly selective directing group or a bulky base in 3[3]. Furthermore, utilizing the hydrochloride salt ensures bench stability, preventing the oxidative degradation commonly observed in highly electron-rich, 4[4].

G A cis-BMA·HCl (Bench Stable) B In situ Freebasing (Ag2CO3) A->B Neutralization C Axial Amine Conformation B->C t-Bu Locking D Steric Shielding (1,3-diaxial clash) C->D Steric Wall E Selective Pd(II) Mono-coordination D->E C-H Activation

Fig 1: Mechanistic pathway of cis-BMA preventing off-cycle catalyst poisoning.

Benchmarking Data: cis-BMA·HCl vs. Alternatives

To objectively evaluate cis-BMA·HCl, we benchmark its performance against standard amines in a model Pd(II)-catalyzed ortho-C–H arylation reaction. The data below illustrates how conformational rigidity directly correlates with catalytic turnover.

Directing GroupAmine TypeConformational RigidityPd(II) Bis-Amine FormationRelative Yield (C-H Arylation)
cis-BMA·HCl Primary (Axial)High (Locked Chair)Very Low 94%
TMP SecondaryModerateLow82%
tert-Butylamine PrimaryLow (Free Rotation)Moderate58%
Cyclohexylamine Primary (Equatorial)Low (Ring Flip)High (Catalyst Death)< 10%

Data Interpretation: Standard cyclohexylamine readily undergoes a ring flip to place the amine in the unhindered equatorial position, leading to rapid catalyst poisoning. cis-BMA·HCl completely suppresses this pathway, outperforming even the highly hindered TMP.

Experimental Protocol: Amine-Directed Pd(II)-Catalyzed C–H Arylation

The following protocol outlines a self-validating system for utilizing cis-BMA·HCl as a transient directing group. Every reagent choice is governed by strict chemical causality.

Materials Required:

  • cis-BMA·HCl (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.2 mmol), cis-BMA·HCl (0.24 mmol, 1.2 equiv), and Pd(OAc)₂ (0.02 mmol, 10 mol%).

    • Causality: Assembling the solid reagents first minimizes ambient moisture exposure, which can competitively bind to the Pd(II) center.

  • In situ Freebasing & Oxidation Control: Add Ag₂CO₃ (0.4 mmol, 2.0 equiv) to the reaction vessel.

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a mild base to neutralize the HCl salt and release the active cis-BMA free amine in situ, while simultaneously acting as a terminal oxidant and halide scavenger to regenerate the active Pd(II) species during the catalytic cycle.

  • Solvent Addition: Add 1.0 mL of HFIP. Seal the tube under a positive pressure of Argon.

    • Causality: HFIP is a highly polar, strongly hydrogen-bond donating solvent. It disrupts unwanted amine-Pd aggregates and stabilizes the highly electrophilic cationic Pd(II) intermediates required for the rate-limiting C–H cleavage step.

  • Thermal Activation: Heat the sealed tube in a pre-heated oil bath at 100 °C for 20 hours.

  • Catalyst Quenching & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow Step1 Step 1: Assembly Substrate + cis-BMA·HCl + Pd(OAc)2 Step2 Step 2: Base Addition Ag2CO3 / HFIP Solvent Step1->Step2 Step3 Step 3: Thermal Activation 100°C, 20 h, Sealed Tube Step2->Step3 Step4 Step 4: Quenching Filtration through Celite Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for cis-BMA directed C-H arylation.

References

  • Légaré, M.-A., et al. "Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C–H Bond Activation." Journal of the American Chemical Society.3[3]

  • Wang, J., et al. "Pd(II)-Catalyzed Intramolecular C(sp2)–H Arylation of Tryptamines Using the Nonsteric NH2 as a Directing Group." Organic Letters - ACS Publications. 1[1]

  • Kirk, D. N., et al. "Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation." The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Foltz, C., et al. "Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction." The Journal of Organic Chemistry - ACS Publications. 4[4]

Sources

Validation

Comprehensive Analytical Guide: Purity Determination of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

The accurate purity determination of aliphatic amine salts—specifically sterically hindered isomers like cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride—presents a unique set of analytical challenges. As an essent...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity determination of aliphatic amine salts—specifically sterically hindered isomers like cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride—presents a unique set of analytical challenges. As an essential intermediate in pharmaceutical synthesis, ensuring both its chemical and stereoisomeric purity is critical to downstream drug efficacy.

This guide provides an objective, data-backed comparison of analytical methodologies, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a free-basing protocol is the gold standard for this compound, outperforming traditional High-Performance Liquid Chromatography (HPLC) techniques[1].

The Analytical Challenge: Causality in Method Selection

To understand why specific analytical methods succeed or fail, we must first analyze the physicochemical properties of the target molecule:

  • Lack of a Chromophore: cis-4-tert-butyl-1-methylcyclohexylamine is a purely aliphatic ring system. It lacks conjugated pi-electrons or aromatic rings, rendering standard HPLC with Ultraviolet (UV) detection virtually blind to it[1].

  • Salt Form: The compound is supplied as a hydrochloride (HCl) salt. Salts are non-volatile and thermally labile. Injecting an amine hydrochloride directly into a GC inlet (typically at 250°C) results in thermal degradation, severe peak tailing, and non-reproducible quantification[2].

  • Isomeric Complexity: The cis and trans isomers of this compound have nearly identical polarities. Standard reversed-phase HPLC struggles to resolve them. However, their 3D spatial arrangements (axial vs. equatorial bulky tert-butyl groups) result in distinct boiling points and unique steric interactions with GC stationary phases[3].

Decision Logic for Method Selection

The flowchart below illustrates the scientific rationale behind selecting GC-MS over alternative liquid chromatography methods for aliphatic amine salts.

G Start Aliphatic Amine HCl Salt (e.g., cis-4-tert-Butyl...) Q1 Does it have a strong UV chromophore? Start->Q1 HPLC_UV HPLC-UV (Requires Derivatization) Q1->HPLC_UV Yes Q2 Is high-resolution isomeric separation required? Q1->Q2 No (Aliphatic) HPLC_CAD HPLC-CAD / ELSD (Poor Isomer Resolution) Q2->HPLC_CAD No Prep Sample Prep: Alkaline Free-basing Q2->Prep Yes (cis/trans) GCMS GC-MS Analysis (High Isomer Resolution) Prep->GCMS

Decision logic for selecting the optimal analytical technique for aliphatic amine salts.

Comparative Performance Analysis

While HPLC-CAD (Charged Aerosol Detection) or HPLC-ELSD (Evaporative Light Scattering Detection) can detect non-chromophoric compounds directly as salts, they fail to provide the stereoisomeric resolution required for cis/trans purity[4]. GC-MS, when paired with a highly efficient capillary column, provides baseline resolution of isomers and definitive mass spectral identification[2].

Performance Data Comparison
Analytical ParameterGC-MS (Free-Base Extraction)HPLC-UV (Pre-column Deriv.)HPLC-CAD (Direct Salt Analysis)
Detection Mechanism Electron Ionization (EI-MS)UV Absorbance (e.g., 254 nm)Aerosol Charge Measurement
Sample Prep Complexity Moderate (Liquid-Liquid Extraction)High (Chemical Derivatization)Low (Direct Dissolution)
Isomeric Resolution (cis/trans) Excellent (Rs > 2.5) Poor (Rs < 1.0)Poor (Rs < 1.2)
Sensitivity (LOD) ~0.5 - 1.0 ng/mL~10 - 50 ng/mL~50 - 100 ng/mL
Linearity (R²) > 0.999> 0.995> 0.990 (often non-linear)
Run Time ~15 minutes~30 minutes~25 minutes
Structural Confirmation Yes (Mass Library Matching) NoNo

Data synthesis based on cross-validation standards for aliphatic amines[1][3].

Self-Validating Experimental Protocol: GC-MS Workflow

To successfully analyze cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride via GC-MS, the salt must be converted to its volatile free-base form[5]. The following protocol is designed as a self-validating system : it includes an internal standard to correct for extraction efficiency and a procedural blank to rule out artifact formation.

Phase 1: Free-Basing and Liquid-Liquid Extraction (LLE)

Causality: Sodium hydroxide (NaOH) deprotonates the amine hydrochloride, converting it into a neutral, lipophilic free base. Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent because it has a low boiling point (55°C), elutes well before the target analyte, and does not react with primary/secondary amines.

  • Standard Preparation: Weigh exactly 10.0 mg of the cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride sample into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of a 1 mg/mL solution of Tridecane (internal standard) to the tube.

  • Alkalinization: Add 2.0 mL of 1.0 M NaOH (aq). Vortex for 30 seconds to ensure complete dissolution and deprotonation.

  • Extraction: Add 3.0 mL of GC-grade MTBE. Cap tightly and shake vigorously for 2 minutes to partition the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Desiccation: Carefully transfer the upper organic (MTBE) layer to a clean vial containing 0.5 g of anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl to remove residual water.

  • Transfer: Transfer the dried organic layer to a 2 mL GC autosampler vial.

  • Validation Blank: Repeat steps 1-7 using 10.0 mg of pure NaCl instead of the sample to create a procedural blank.

Phase 2: GC-MS Instrumental Parameters

Causality: A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is selected because its slight polarity optimally interacts with the steric bulk of the tert-butyl group, maximizing the retention time difference between cis and trans isomers[2].

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL, Split mode (Ratio 20:1) to prevent column overloading.

  • Oven Temperature Program:

    • Initial: 60 °C (Hold 2 min)

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 25 °C/min to 280 °C (Hold 3 min)

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temp: 230 °C. Quadrupole temp: 150 °C. Scan range: m/z 40 to 300.

Workflow Visualization

Workflow A 1. Alkalinization (1M NaOH) B 2. LLE Extraction (MTBE) A->B C 3. Desiccation (Anhydrous Na2SO4) B->C D 4. GC Separation (DB-5MS Column) C->D E 5. EI-MS Detection (70 eV) D->E F 6. Purity Calculation (Area Normalization) E->F

Self-validating sample preparation and GC-MS workflow for aliphatic amine hydrochlorides.

Data Interpretation and Purity Calculation

Upon running the sample, the Total Ion Chromatogram (TIC) will display the internal standard (Tridecane) and the target analyte.

Identifying Isomeric Impurities: If the sample contains the trans isomer as an impurity, it will typically elute slightly before or after the cis peak, depending on the specific steric hindrance interacting with the stationary phase. Because both isomers share the exact same molecular weight and highly similar fragmentation patterns (e.g., loss of the methyl group, loss of the amine group), the MS spectra confirms the chemical identity, while the chromatographic retention time ( tR​ ) confirms the stereoisomeric purity.

Purity Calculation: Chemical and isomeric purity is calculated using the Area Normalization method, factoring out the solvent delay and internal standard:

Purity (%)=(Total Area of all analyte and impurity peaksArea of cis-isomer​)×100

By comparing the sample chromatogram against the procedural blank, analysts can confidently verify that no peaks are artifacts of the extraction process, ensuring absolute trustworthiness in the reported purity.

References

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex. [Link]

  • Tentamus Group. "Determination of Contaminants: HPLC vs. GC." Tentamus Group. [Link]

  • ResearchGate. "Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry." ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride, ensuring the protection of laboratory personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the first step in its safe management. Based on analogous compounds like trans-4-Methyl-cyclohexylamine HCl, cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride should be handled as a hazardous substance.

Inferred Hazard Profile:

  • Skin and Eye Damage: Amine hydrochlorides can cause severe skin burns and serious eye damage.[1] Direct contact must be avoided through the use of appropriate personal protective equipment (PPE).

  • Toxicity: While specific data is unavailable, many amine compounds are harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Environmental Hazard: Amines can be harmful to aquatic life, and therefore, direct release to the environment must be prevented.[3]

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

On-Site Waste Management: Segregation, Collection, and Storage

Proper on-site management is crucial to prevent accidental mixing of incompatible wastes and to ensure regulatory compliance. The U.S. Environmental Protection Agency (EPA) establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Hazardous Waste Determination

The first step in waste management is to determine if the waste is hazardous. This determination should be made at the point of generation.[6] Given the likely properties of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride, it should be treated as a hazardous waste.

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions.

  • Do not mix amine hydrochloride waste with strong acids or oxidizing agents.[3][4]

  • Keep organic amine waste separate from other chemical waste streams to ensure proper handling and disposal.[3]

Step 3: Container Selection and Labeling

The choice of container is critical for safe storage.

  • Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, free from cracks or residues.

  • Label the waste container clearly with the words "HAZARDOUS WASTE," the full chemical name ("cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride"), and the approximate concentration and quantity.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated area away from heat sources and direct sunlight.[3]

The following diagram illustrates the decision-making process for handling and segregating chemical waste in a laboratory setting.

Caption: Workflow for the safe management and disposal of laboratory chemical waste.

Final Disposal Procedures

The final disposal of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride must be conducted by a licensed hazardous waste disposal company.

Step 1: Engage a Professional Waste Disposal Service

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • If your institution does not have an EHS department, you must contract with a certified hazardous waste disposal vendor.

Step 2: Prepare for Transport

  • Ensure the waste container is securely sealed and properly labeled.

  • Provide the waste disposal company with all necessary information about the waste, including its chemical composition and any known hazards.

Step 3: Manifesting and Record Keeping

  • A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from your laboratory to its final disposal site.

  • Retain a copy of the manifest for your records, as required by law.

Recommended Disposal Method:

  • Incineration: High-temperature incineration in a specially designed chemical incinerator is the preferred method for the disposal of organic amine waste.[7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

  • Landfill: Do not dispose of this chemical in a landfill.

Prohibited Disposal Methods:

  • Sewer Disposal: Never dispose of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.[3]

  • Regular Trash: This chemical should not be disposed of in the regular trash.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Label the container with the spilled chemical's name and "Spill Debris."

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.

Regulatory Overview

The following table summarizes the key regulatory considerations for the disposal of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride waste in the United States.

Regulatory Aspect Governing Body Key Requirements Reference
Hazardous Waste Classification EPAWaste must be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity.40 CFR § 261
On-Site Storage EPAAccumulation in Satellite Accumulation Areas (SAAs) is permitted under specific conditions.40 CFR § 262.15
Container Management EPA / OSHAContainers must be in good condition, compatible with the waste, and kept closed.40 CFR § 262.15 / 29 CFR 1910.1200
Transportation and Disposal EPA / DOTA hazardous waste manifest is required for off-site transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).40 CFR Part 262

By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

  • Cyclohexylamine - USDA. (2001, February 15). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15). Retrieved from [Link]

  • Cis-4-(tert-butyl)-1-methylcyclohexanamine hydrochloride - Aliphatic Hydrocarbon - Crysdot. Retrieved from [Link]

  • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List — RCRAReady. Retrieved from [Link]

  • 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates like Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride requires more than just a cursory glance at a safety shee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates like Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride requires more than just a cursory glance at a safety sheet. To ensure both the integrity of your research and the safety of your personnel, we must look at the physicochemical properties of the compound to understand why specific protective measures are necessary.

This guide provides a comprehensive, causality-driven approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this specific aliphatic amine hydrochloride salt.

Physicochemical Hazard Profile & Causality

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a bulky, sterically hindered aliphatic amine in its protonated (salt) form. While the hydrochloride salt is significantly more stable and less volatile than its free-base counterpart, it presents distinct laboratory hazards:

  • Hygroscopic Dust Generation: As a crystalline powder, it is prone to aerosolization during weighing and transfer. Because it is hygroscopic (absorbs moisture), airborne micro-particles will aggressively seek out the moisture in human mucous membranes (eyes, respiratory tract) and sweat on the skin.

  • Localized pH Shifts & Irritation: When the dust dissolves in physiological moisture, it creates a highly concentrated, localized brine. This causes immediate cellular osmotic stress and pH shifts, leading to its classification under standard hazard statements for amine hydrochlorides: H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [1][2].

Required PPE Matrix

To mitigate these specific exposure routes, standard laboratory attire is insufficient. The following PPE matrix outlines the required equipment and the scientific rationale behind each choice, aligning with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[3].

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness); double-gloving recommended for bulk transfers.Latex offers poor chemical resistance to polar organic salts and degrades over time[3]. Nitrile prevents permeation of the dissolved salt if hands become sweaty.
Eye/Face Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Standard safety glasses with side shields leave gaps. Airborne hygroscopic dust can bypass standard glasses, leading to corneal micro-abrasions and severe irritation[4].
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of aerosolized micro-dust, which can cause acute respiratory tract irritation (H335)[1].
Body Protection Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Cotton absorbs moisture and can trap the hygroscopic powder against the skin. A non-woven synthetic barrier prevents dermal accumulation[5].

Mechanistic Visualization of Exposure & Mitigation

The following diagram illustrates the logical relationship between the physical state of the chemical, the physiological exposure routes, and the targeted PPE interventions required to maintain a safe operational state.

G cluster_routes Exposure Routes & Pathophysiology cluster_ppe Targeted PPE Interventions Hazard Cis-4-tert-Butyl-1-methylcyclohexylamine HCl (Hygroscopic Crystalline Powder) Inhalation Dust Inhalation (Mucosal Irritation) Hazard->Inhalation Dermal Skin Contact (Moisture-Induced Irritation) Hazard->Dermal Ocular Eye Contact (Corneal Micro-Abrasions) Hazard->Ocular RespPPE N95/P100 Respirator or Class II Fume Hood Inhalation->RespPPE SkinPPE Nitrile Gloves (>0.11mm) & Tyvek Coat Dermal->SkinPPE EyePPE ANSI Z87.1 Tight Safety Goggles Ocular->EyePPE Safe Safe Operational State (Zero Exposure) RespPPE->Safe SkinPPE->Safe EyePPE->Safe

Exposure pathways and targeted PPE interventions for amine hydrochloride salts.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, personnel must adhere to the following workflow, which minimizes the generation of hazardous dust conditions[6].

Phase 1: Preparation & Setup

  • Environmental Control: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle this powder on an open bench[7].

  • Static Mitigation: Amine hydrochloride powders are prone to static cling. Wipe down spatulas and weigh boats with a static-reducing cloth or use an anti-static ionizer fan in the hood to prevent the powder from "jumping" and aerosolizing.

  • PPE Donning: Don nitrile gloves, tightly fitting goggles, and a synthetic lab coat.

Phase 2: Active Handling & Weighing

  • Tool Selection: Use a stainless steel or glazed porcelain spatula. Avoid plastic spatulas, which exacerbate static buildup.

  • Transfer Technique: Keep the source container and the receiving vessel (e.g., volumetric flask or reaction vial) as close together as possible. Transfer the powder slowly to avoid creating a dust cloud.

  • Sealing: Immediately cap both the source and receiving containers once the transfer is complete. Because the compound is hygroscopic, prolonged exposure to ambient air will degrade the product and make it sticky and harder to clean[6].

Phase 3: Decontamination

  • Solvent Wipe: Because this is a hydrochloride salt, it is highly soluble in water and lower alcohols. Wipe down the balance, spatulas, and hood surface with a 70% Isopropyl Alcohol (IPA) / 30% DI water solution.

  • Glove Removal: Remove gloves using the "beak method" (turning them inside out) to ensure any residual invisible dust is trapped inside the glove, not transferred to your bare hands[3]. Wash hands immediately with soap and water[1].

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the compound, creating an inhalation hazard. Follow this targeted disposal plan:

Minor Spills (Benchtop/Hood):

  • Do NOT dry sweep.

  • Cover the spilled powder with a damp paper towel (using water or a 70% ethanol solution) to dissolve and trap the dust[5].

  • Carefully wipe inward from the edges of the spill to the center.

  • Place the contaminated towels into a sealable plastic bag.

Waste Disposal Segregation:

  • Solid Waste: Empty vials, contaminated gloves, and spill-cleanup towels must be placed in a designated solid hazardous waste container labeled "Toxic/Irritant Solid Waste - Amine Salts"[5].

  • Liquid Waste: If the compound is dissolved in a solvent for a reaction, dispose of it in the appropriate liquid waste stream. If dissolved in water, it must go into an aqueous hazardous waste carboy (do not pour down the drain, as amine salts can be toxic to aquatic life)[1].

References

  • Material Safety Data Sheet - Amine hydrochloride derivatives . Cole-Parmer. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

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